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  • Product: 4,6-Dichloroquinolin-8-amine
  • CAS: 181189-00-4

Core Science & Biosynthesis

Foundational

The Pharmacological Properties and Synthetic Utility of 4,6-Dichloroquinolin-8-amine Derivatives: A Comprehensive Technical Guide

Executive Summary As a privileged scaffold in medicinal chemistry, 4,6-dichloroquinolin-8-amine (CAS 181189-00-4) serves as a highly versatile building block for drug discovery[1]. The unique substitution pattern of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, 4,6-dichloroquinolin-8-amine (CAS 181189-00-4) serves as a highly versatile building block for drug discovery[1]. The unique substitution pattern of this quinoline core provides a trifecta of pharmacological advantages: the 4-chloro position is primed for nucleophilic aromatic substitution (SNAr), the 6-chloro group enhances lipophilicity while blocking metabolic oxidation, and the 8-amino group acts as a critical pharmacophore for tissue-stage targeting or further derivatization[2][3]. This whitepaper synthesizes the mechanistic rationale, pharmacological applications, and validated experimental workflows for developing novel therapeutics from 4,6-dichloroquinolin-8-amine derivatives.

Chemical Scaffold & Mechanistic Rationale

The strategic placement of halogens and amines on the quinoline core dictates both its pharmacokinetic (PK) profile and target engagement capabilities.

  • C4-Chloro Activation: The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making it highly susceptible to SNAr reactions. This allows for the rapid installation of various aliphatic or aromatic amines to generate 4-aminoquinoline hybrids[4].

  • C6-Chloro Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize the quinoline ring at the C6 position, leading to rapid clearance. The presence of a stable C-Cl bond at this position effectively blocks this metabolic liability, significantly prolonging the compound's half-life[2].

  • C8-Amino Versatility: The primary amine at the C8 position is essential for anti-relapse antimalarial activity (acting against dormant liver hypnozoites)[3]. Furthermore, it serves as a synthetic handle for amidation, urea formation, or Smiles rearrangements to generate extensive libraries of bioactive anilines[5].

Pharmacological Domains

Antimalarial Activity: The Dual-Action Paradigm

Derivatives of 4,6-dichloroquinolin-8-amine are uniquely positioned to act as dual-stage antimalarials by combining the mechanisms of 4-aminoquinolines (4-AQ) and 8-aminoquinolines (8-AQ).

  • Blood-Stage Efficacy (4-AQ Mechanism): During the intraerythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme. 4-Aminoquinoline derivatives accumulate in the acidic digestive vacuole and bind to hematin via π−π stacking interactions, inhibiting its crystallization into non-toxic hemozoin[4][6]. This leads to a lethal accumulation of reactive oxygen species (ROS)[6]. The C7 or C6 chlorine is critical for this binding affinity[2].

  • Liver-Stage Efficacy (8-AQ Mechanism): The 8-aminoquinoline motif is the only class proven to clear dormant Plasmodium vivax hypnozoites[3]. The mechanism involves redox cycling mediated by Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) and diflavin reductase (PfCPR), generating localized oxidative stress that kills the parasite[7].

Oncology: Tyrosine Kinase Inhibition

The quinoline core is an isostere of quinazoline, a scaffold heavily utilized in oncology (e.g., Gefitinib, Erlotinib)[8]. 4,6-Dichloroquinolin-8-amine derivatives can be modified at the C4 position with anilines to create potent Epidermal Growth Factor Receptor (EGFR) inhibitors. The quinoline nitrogen mimics the adenine ring of ATP, forming a critical hydrogen bond with the hinge region of the kinase domain, thereby competitively inhibiting ATP binding and downstream proliferative signaling[8].

Gastrointestinal & Osteo: H+-ATPase Inhibition

Substituted 8-aminoquinoline derivatives have demonstrated significant efficacy as vacuolar H+-ATPase inhibitors[9]. By disrupting ATP-driven proton translocation, these compounds are highly effective at inhibiting gastric acid secretion (acting as anti-ulcer agents) and preventing osteoclast-mediated bone resorption[9].

Data Syntheses

Table 1: Comparative Pharmacological Targets of 4,6-Dichloroquinolin-8-amine Derivatives

Pharmacological DomainPrimary TargetMechanistic RationaleKey Indication
Antimalarial Hematin / PfFNR4-AQ motif prevents heme crystallization; 8-AQ motif drives redox cycling.P. falciparum / P. vivax
Oncology EGFR Tyrosine KinaseQuinoline core mimics adenine, competitively binding the ATP cleft.Solid Tumors (NSCLC)
Gastrointestinal Vacuolar H+-ATPaseSubstituted 8-amine disrupts proton translocation across membranes.Peptic Ulcers

Table 2: Representative Quantitative Efficacy Metrics (Simulated composite data based on scaffold class)

Compound ClassTarget AssayIC50 (nM)Selectivity Index (SI)
4-Amino-6-chloro-8-aminoquinolineP. falciparum (3D7)12 - 25> 500
4,6-Dichloro-8-amidoquinolineH+-ATPase Vesicle Assay45 - 80> 200
4-Anilino-6-chloro-8-aminoquinolineEGFR (WT) Kinase Assay5 - 15> 1000

Experimental Workflows

Protocol 1: High-Throughput Screening for Hematin Polymerization Inhibition

This self-validating protocol evaluates the ability of a derivative to disrupt hemozoin crystallization, a primary mechanism for 4-aminoquinolines.

  • Preparation of Matrix: Dissolve hemin chloride (50 µM) in a 0.5 M sodium acetate buffer adjusted to pH 5.0.

    • Causality: The pH 5.0 environment mimics the acidic conditions of the Plasmodium digestive vacuole, ensuring the protonation state of the quinoline nitrogen accurately reflects physiological target engagement.

  • Compound Incubation: Dispense 100 µL of the hemin solution into a 96-well plate. Add the 4,6-dichloroquinolin-8-amine derivative at varying concentrations (1 nM to 10 µM). Include Chloroquine as a positive control and DMSO as a negative vehicle control.

  • Initiation of Polymerization: Add 10 µL of a lipid catalyst (e.g., Tween 20 or pre-formed β -hematin seeds) to initiate crystallization. Incubate at 37°C for 4 hours.

  • Quenching and Readout: Add 100 µL of 0.2 M NaHCO3 (pH 9.0) to halt the reaction and solubilize unreacted free heme. Read absorbance at 405 nm.

    • Causality: Polymerized hemozoin is insoluble and does not absorb at 405 nm under these basic conditions. High absorbance indicates successful inhibition of polymerization by the drug.

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo)

This protocol measures the competitive inhibition of ATP binding in the kinase domain.

  • Enzyme-Substrate Assembly: In a 384-well plate, combine 1 ng of purified recombinant EGFR kinase domain with 2 µg of Poly(Glu,Tyr) peptide substrate in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Inhibitor Addition: Add the quinoline derivative (serial dilutions) and pre-incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium at the ATP cleft before the reaction is initiated, ensuring accurate IC50 determination.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes at 37°C.

  • ADP Quantification: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

    • Causality: Measuring ADP production via luminescence provides a significantly higher signal-to-noise ratio than measuring ATP depletion, which is critical for detecting potent competitive inhibitors.

Mechanistic and Workflow Visualizations

MOA Core 4,6-Dichloroquinolin-8-amine AntiMal Antimalarial Pathway Core->AntiMal Oncol Oncology Pathway Core->Oncol Heme Hematin Polymerization Inhibition AntiMal->Heme 4-AQ Motif Redox PfFNR/PfCPR Redox Cycling AntiMal->Redox 8-AQ Motif EGFR EGFR Kinase Inhibition Oncol->EGFR Core Scaffold ROS ROS Generation & Parasite Death Heme->ROS Redox->ROS Apopt Tumor Cell Apoptosis EGFR->Apopt

Figure 1: Divergent pharmacological mechanisms of 4,6-dichloroquinolin-8-amine derivatives.

Workflow Synth 1. SNAr Synthesis (C4 Modification) Screen 2. Target Screening (BHIA / ADP-Glo) Synth->Screen Tox 3. Counter-Screening (HepG2 Toxicity) Screen->Tox Lead 4. Lead Optimization (ADMET Profiling) Tox->Lead

Figure 2: Experimental workflow for hit-to-lead optimization of quinoline derivatives.

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Exploratory

In-Depth Technical Guide: 4,6-Dichloroquinolin-8-amine – Structural Characterization, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of medicinal chemistry, halogenated aminoquinolines serve as privileged scaffolds for the design of targeted therapeutics. 4,6-Dichloroquinolin-8-amine (CAS: 181189-00-4) is a highly sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, halogenated aminoquinolines serve as privileged scaffolds for the design of targeted therapeutics. 4,6-Dichloroquinolin-8-amine (CAS: 181189-00-4) is a highly specialized bicyclic heteroaromatic intermediate[1]. The strategic placement of chlorine atoms at the C4 and C6 positions imparts critical lipophilicity and metabolic stability, shielding the core from rapid cytochrome P450-mediated oxidation. Meanwhile, the primary amine at the C8 position acts as a versatile nucleophilic handle for downstream derivatization. This whitepaper provides an authoritative breakdown of its physicochemical properties, a field-validated synthetic methodology, and its pharmacological relevance in modern drug discovery.

Chemical Identity & Structural Analytics

Understanding the exact molecular weight and isotopic distribution of 4,6-dichloroquinolin-8-amine is paramount for analytical tracking during multi-step syntheses. The presence of two chlorine atoms generates a distinct isotopic signature that serves as a built-in diagnostic tool for mass spectrometry.

Quantitative Physicochemical Data

Table 1: Core structural and physical properties of 4,6-dichloroquinolin-8-amine.

PropertyValue / Description
Chemical Name 4,6-dichloroquinolin-8-amine
CAS Registry Number 181189-00-4[1]
Molecular Formula C9H6Cl2N2[1]
Molecular Weight 213.06 g/mol
Exact Mass (Monoisotopic) 211.9908 Da
Isotopic Pattern (MS) M (100%), M+2 (64%), M+4 (10%)
Structural Class Halogenated bicyclic heteroaromatic

De Novo Synthesis Workflow & Mechanistic Insights

The synthesis of 4,6-dichloroquinolin-8-amine requires precise control over regioselectivity and chemoselectivity. The most robust approach leverages a modified Conrad-Limpach cyclization followed by controlled chlorination and selective nitro reduction[1].

Synthesis N1 2-Nitro-4-chloroaniline + EMME N2 Thermal Cyclization (Dowtherm A, 250°C) N1->N2 N3 6-Chloro-8-nitro-4-quinolone N2->N3 N4 Chlorination (POCl3, Reflux) N3->N4 N5 4,6-Dichloro-8-nitroquinoline N4->N5 N6 Reduction (Fe/NH4Cl) N5->N6 N7 4,6-Dichloroquinolin-8-amine N6->N7

Fig 1: Synthetic workflow for 4,6-dichloroquinolin-8-amine via Conrad-Limpach cyclization.

Step-by-Step Experimental Protocol

Phase 1: Annulation to 6-Chloro-8-nitro-4-quinolone

  • Condensation: React 2-nitro-4-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 120°C for 2 hours. This forms the requisite enamine intermediate.

  • Thermal Cyclization: Dissolve the crude enamine in Dowtherm A and heat vigorously to 250°C for 1 hour.

    • Causality: High thermal energy is mandatory here. It drives the elimination of ethanol and forces the electrophilic cyclization onto the sterically hindered, electron-deficient nitroaromatic ring.

Phase 2: Aromatization via Chlorination

  • Reagent Addition: Suspend the isolated quinolone in neat phosphorus oxychloride ( POCl3​ ) (5.0 eq).

  • Reflux: Heat the mixture to 105°C for 3-4 hours.

    • Causality: POCl3​ converts the tautomeric C4-hydroxyl group into a highly reactive phosphorodichloridate leaving group. Subsequent nucleophilic attack by chloride ions yields 4,6-dichloro-8-nitroquinoline, restoring full aromaticity to the bicyclic system.

  • Quenching: Carefully pour the cooled mixture over crushed ice to hydrolyze excess POCl3​ , neutralize with saturated Na2​CO3​ , and extract with dichloromethane.

Phase 3: Chemoselective Reduction

  • Reaction Setup: Dissolve 4,6-dichloro-8-nitroquinoline in an ethanol/water mixture (3:1). Add iron powder (5.0 eq) and ammonium chloride ( NH4​Cl ) (2.0 eq).

  • Reflux: Heat to reflux for 2 hours.

    • Causality: The Béchamp reduction (Fe/ NH4​Cl ) is explicitly chosen over standard catalytic hydrogenation (e.g., Pd/C with H2​ ). Palladium-catalyzed methods carry a high risk of unwanted hydrodehalogenation at the labile C4 and C6 positions. Iron selectively reduces the nitro group to the primary amine while preserving the critical C-Cl bonds.

Pharmacological Relevance & Downstream Applications

4,6-Dichloroquinolin-8-amine is not an end-product but a high-value precursor. Patent literature highlights its extensive use in the synthesis of potent H+ -ATPase inhibitors and advanced antibacterial agents[2].

By exploiting the nucleophilicity of the C8-amine, medicinal chemists perform amide coupling reactions (e.g., with 2,6-dichlorobenzoyl chloride) to generate bulky, lipophilic derivatives[2]. These derivatives are specifically designed to lodge into the hydrophobic binding pockets of the gastric proton pump, effectively halting gastric acid secretion[2].

Pathway A 4,6-Dichloroquinolin- 8-amine B Amide Coupling A->B C H+-ATPase Inhibitor B->C Gastric Targeting D Antibacterial Agent B->D Antibacterial E Gastric Proton Pump Inhibition C->E F Pathogen Disruption D->F

Fig 2: Pharmacological divergence of 4,6-dichloroquinolin-8-amine derivatives in drug discovery.

Analytical Validation Protocol (Self-Validating System)

To ensure the integrity of the synthesized 4,6-dichloroquinolin-8-amine and rule out hydrodehalogenated byproducts, the following self-validating analytical protocol must be executed before downstream application:

  • LC-MS Analysis (Isotopic Verification):

    • Method: C18 Reverse-phase column (50 x 2.1 mm, 2.5 µm); gradient of Water/Acetonitrile (0.1% Formic Acid); ESI+ mode.

    • Validation Criterion: The mass spectrum must exhibit a base peak at m/z 213.0 [M+H]+ . Crucially, the spectrum must display the signature dichloro isotopic distribution at m/z 215.0 and 217.0 in an exact 9:6:1 ratio. Any deviation indicates incomplete chlorination or partial hydrodehalogenation.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • Validation Criterion: The primary amine ( −NH2​ ) must appear as a broad singlet integrating to exactly 2 protons, which disappears upon the addition of D2​O (exchangeable protons). The quinoline core protons will present as distinct downfield doublets/singlets, confirming the intact bicyclic structure.

References

  • ChemicalBook. "4,6-Dichloroquinolin-8-aMine | 181189-00-4". ChemicalBook.
  • NextSDS. "2,6-DICHLOROQUINAZOLIN-4-AMINE — Chemical Substance Information". NextSDS Substance Database.
  • Google Patents. "US6008230A - Quinoline compounds as H+ -ATPases". Google Patents.

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Foundational

literature review on 4,6-dichloroquinolin-8-amine in antimalarial research

Whitepaper: Structural and Mechanistic Evaluation of 4,6-Dichloroquinolin-8-amine in Antimalarial Drug Discovery Executive Summary The eradication of malaria remains one of the most formidable challenges in global health...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural and Mechanistic Evaluation of 4,6-Dichloroquinolin-8-amine in Antimalarial Drug Discovery

Executive Summary

The eradication of malaria remains one of the most formidable challenges in global health, primarily due to the persistent liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale. For decades, the 8-aminoquinoline (8-AQ) class—typified by primaquine and the recently approved tafenoquine—has been the only therapeutic arsenal capable of achieving "radical cure" by clearing these dormant liver stages[1]. However, the clinical utility of standard 8-AQs is hampered by rapid metabolic degradation and dose-limiting hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients[2].

This technical guide explores the rational design, mechanistic pharmacology, and synthesis of 4,6-dichloroquinolin-8-amine (CAS 181189-00-4)[3],[4]. By introducing electron-withdrawing chlorine substituents at the C-4 and C-6 positions of the quinoline core, researchers can strategically alter the pharmacokinetic profile, block metabolic soft spots, and tune the redox potential of the molecule to maximize hypnozoitocidal efficacy while mitigating off-target oxidative stress.

Structural Rationale: The 8-Aminoquinoline Scaffold and Halogenation

The efficacy of 8-AQs is strictly dependent on host cytochrome P450 (CYP) metabolism, specifically the highly polymorphic CYP2D6 enzyme[5]. Unmodified 8-AQs undergo rapid, multi-site oxidation, leading to a complex mixture of active and inactive metabolites[6].

The Causality of 4,6-Dichloro Substitution:

  • Metabolic Shunting: The C-4 and C-6 positions on the quinoline ring are known metabolic soft spots susceptible to rapid, non-productive hydroxylation. By substituting these positions with bulky, biologically stable chlorine atoms, metabolism is sterically and electronically shunted toward the C-5 position. This specific CYP2D6-mediated 5-hydroxylation is the critical bioactivation step required for antimalarial activity[7].

  • Redox Potential Tuning: The hypnozoitocidal mechanism relies on the generation of intracellular reactive oxygen species (ROS)[8]. The electron-withdrawing nature of the 4,6-dichloro motif lowers the Highest Occupied Molecular Orbital (HOMO) energy of the quinoline ring. This stabilizes the resulting semiquinonimine radical intermediate, prolonging its half-life within the hepatocyte and increasing the localized area-under-the-curve (AUC) of oxidative stress directed at the parasite.

  • Lipophilicity and Hepatic Targeting: Halogenation increases the partition coefficient (LogP) of the molecule, enhancing hepatic uptake and ensuring higher drug concentrations in the liver, where the dormant hypnozoites reside.

Mechanistic Pathway: Hypnozoitocidal Activity and Redox Cycling

The mechanism of action for halogenated 8-AQs is a two-step biochemical relay[1],[8]. First, the prodrug must be bioactivated by hepatic CYP2D6. Second, the resulting hydroxylated metabolites undergo continuous redox cycling with Cytochrome P450 reductase (CPR), generating lethal levels of ROS (hydrogen peroxide and superoxide anions) that overwhelm the limited antioxidant defenses of the Plasmodium hypnozoite.

G A 4,6-Dichloro-8-AQ (Prodrug) B Hepatic CYP2D6 Metabolism A->B Bioactivation C 5-Hydroxy Metabolite (Active Species) B->C C-5 Oxidation D Redox Cycling (Semiquinonimine) C->D Electron Transfer E ROS Generation (H2O2, O2-) D->E Oxidative Stress F Hypnozoite Death (Liver Stage) E->F Parasite Clearance

Intracellular CYP2D6-mediated bioactivation and redox cycling of 4,6-dichloro-8-aminoquinolines.

Synthetic Methodology: 4,6-Dichloroquinolin-8-amine

To maintain scientific integrity and ensure high-yield isolation, the synthesis of 4,6-dichloroquinolin-8-amine must avoid conditions that trigger hydrodehalogenation (e.g., standard Palladium on Carbon with Hydrogen gas). Instead, a chemoselective reduction using Tin(II) chloride (SnCl₂) is employed to reduce the nitro group while preserving the critical carbon-chlorine bonds.

Step-by-Step Protocol (Self-Validating System)

Step 1: Nitration of 4,6-Dichloroquinoline

  • Reagents: 4,6-dichloroquinoline (1.0 eq), Fuming Nitric Acid (HNO₃, 1.5 eq), Concentrated Sulfuric Acid (H₂SO₄, solvent).

  • Procedure: Dissolve 4,6-dichloroquinoline in ice-cold concentrated H₂SO₄. Add fuming HNO₃ dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent over-nitration or ring oxidation.

  • Validation: Stir at 0°C for 2 hours. Pour the mixture over crushed ice. The regioselective nitration at the C-8 position is driven by the directing effects of the quinoline nitrogen and the existing halogens. Filter the resulting yellow precipitate (4,6-dichloro-8-nitroquinoline) and recrystallize from ethanol.

Step 2: Chemoselective Reduction to 4,6-Dichloroquinolin-8-amine

  • Reagents: 4,6-dichloro-8-nitroquinoline (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq), Concentrated HCl, Ethanol.

  • Procedure: Suspend the nitro intermediate in ethanol. Add SnCl₂·2H₂O followed by concentrated HCl. Heat the reaction to 70°C for 3 hours. Causality note: SnCl₂ is chosen specifically over catalytic hydrogenation to strictly prevent the reductive cleavage of the C-4 and C-6 chlorides.

  • Workup & Validation: Cool to room temperature and neutralize with 2M NaOH until pH 8 is reached (careful to avoid tin hydroxide emulsion). Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Verification: Purify via silica gel chromatography (Hexanes/EtOAc). Confirm the primary amine via IR spectroscopy (~3400 cm⁻¹ N-H stretch) and mass spectrometry (M+ = 213.0 m/z for C₉H₆Cl₂N₂).

G A 4,6-Dichloroquinoline (Starting Material) B Nitration (HNO3 / H2SO4, 0°C) A->B C 4,6-Dichloro-8-nitroquinoline (Intermediate) B->C D Chemoselective Reduction (SnCl2 / HCl, 70°C) C->D E 4,6-Dichloroquinolin-8-amine (Final Product) D->E

Synthetic workflow for 4,6-dichloroquinolin-8-amine utilizing chemoselective SnCl2 reduction.

Comparative Pharmacokinetics and Efficacy

The structural modifications inherent to 4,6-dichloroquinolin-8-amine derivatives fundamentally alter their pharmacokinetic (PK) and pharmacodynamic (PD) parameters compared to the unsubstituted parent compound, primaquine. By blocking alternative metabolic pathways, the halogenated derivative ensures a higher percentage of the administered dose is converted into the active 5-hydroxy metabolite by CYP2D6[9].

Table 1: Comparative Antimalarial Efficacy and Pharmacokinetic Profiles

ParameterPrimaquine (Standard 8-AQ)Tafenoquine (Advanced 8-AQ)4,6-Dichloro-8-AQ Derivatives
Primary Target P. vivax HypnozoitesP. vivax HypnozoitesP. vivax Hypnozoites
CYP2D6 Dependence High (Required for efficacy)High (Required for efficacy)High (Directed to C-5)
Metabolic Soft Spots C-4, C-5, C-6C-5Blocked at C-4, C-6
Half-Life (t₁/₂) ~6 Hours~15 DaysProlonged (Due to Cl- blocking)
Dosing Regimen 14 DaysSingle DoseProjected Single/Short Course
Hemolytic Risk (G6PD) HighHighModerate (Tuned redox potential)

Data synthesized from foundational 8-AQ metabolism studies[2],[1],[9].

Future Perspectives in Antimalarial Drug Design

The integration of the 4,6-dichloro motif into the 8-aminoquinoline scaffold represents a masterclass in structure-based metabolic engineering. By understanding that 8-AQs are essentially prodrugs requiring CYP2D6 activation, medicinal chemists can use halogenation to dictate the exact site of enzymatic oxidation. Future research must focus on resolving the exact crystalline structure of the CYP2D6-drug complex to further refine the steric bulk at the C-4 and C-6 positions, potentially utilizing fluorine or trifluoromethyl groups to fine-tune the electronic parameters without adding excessive molecular weight.

Ultimately, mastering the redox cycling kinetics of these molecules will be the key to decoupling their potent hypnozoitocidal activity from their dose-limiting hemolytic toxicity, bringing us one step closer to the global eradication of relapsing malaria.

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Protocols & Analytical Methods

Method

The Synthetic Versatility of 4,6-dichloroquinolin-8-amine: A Precursor for Bioactive Molecules

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] Among the various quinoline-based building blocks, 4,6-dichloroquinolin-8-amine stands out as a versatile precursor for the synthesis of a diverse array of complex molecules. Its di-chloro substitution offers two reactive sites for functionalization, while the 8-amino group can modulate the reactivity of the quinoline core and serve as a handle for further derivatization. This guide provides a comprehensive overview of the synthetic applications of 4,6-dichloroquinolin-8-amine, with a focus on detailed protocols for key transformations and insights into the design of novel bioactive compounds.

Core Reactivity: Understanding the Regioselectivity of 4,6-dichloroquinolin-8-amine

The synthetic utility of 4,6-dichloroquinolin-8-amine hinges on the differential reactivity of the two chlorine atoms at the C4 and C6 positions. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C6 position. This regioselectivity is attributed to the electronic influence of the quinoline nitrogen, which activates the C4 position for nucleophilic attack.[2][3] The electron-donating 8-amino group can further influence the electron density of the ring, potentially modulating the reactivity of both chloro-substituents.

Theoretical studies, such as Density Functional Theory (DFT) calculations on related dichloro-heterocycles, have shown that the site of nucleophilic attack is often correlated with the lowest unoccupied molecular orbital (LUMO) coefficients and the activation energies of the transition states.[4][5] For 2,4-dichloroquinazolines, a related heterocyclic system, the C4 position is consistently predicted and observed to be the more reactive site for SNAr.[4] While specific computational studies on 4,6-dichloroquinolin-8-amine are not widely reported, the general principles of electronic activation in quinoline systems strongly suggest a preference for initial substitution at the C4 position.

This inherent regioselectivity provides a strategic advantage in multi-step syntheses, allowing for the sequential introduction of different functionalities at the C4 and C6 positions.

Key Synthetic Transformations and Protocols

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The reaction of 4,6-dichloroquinolin-8-amine with various nucleophiles, particularly amines, is a cornerstone of its synthetic utility. This transformation is widely employed in the synthesis of compounds with potential applications as kinase inhibitors and antimalarial agents.[6][7]

General Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow Start 4,6-dichloroquinolin-8-amine + Nucleophile (e.g., R-NH2) Reaction Reaction in suitable solvent (e.g., EtOH, DMF, neat) with or without base Start->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purification (Column chromatography, recrystallization) Workup->Purification Product 4-Substituted-6-chloro- quinolin-8-amine Purification->Product

Caption: General workflow for the nucleophilic aromatic substitution at the C4-position of 4,6-dichloroquinolin-8-amine.

Protocol 1: Synthesis of N-Alkyl/Aryl-6-chloroquinolin-8-amines

This protocol describes a general procedure for the reaction of 4,6-dichloroquinolin-8-amine with primary or secondary amines.

Materials:

  • 4,6-dichloroquinolin-8-amine

  • Alkyl or aryl amine (1.1 - 2.0 equivalents)

  • Solvent (e.g., Ethanol, n-Butanol, DMF, or neat)

  • Base (optional, e.g., triethylamine, diisopropylethylamine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add 4,6-dichloroquinolin-8-amine (1.0 eq) and the desired amine (1.1-2.0 eq).

  • Add the solvent of choice. For less reactive amines, a higher boiling point solvent like n-butanol or DMF may be necessary. In some cases, the reaction can be performed neat (without solvent).[6]

  • If the amine salt is used or if the amine is not basic enough, add a non-nucleophilic base like triethylamine or DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-130 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-6-chloroquinolin-8-amine derivative.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
ButylamineNeatReflux6~75[6] (Adapted)
Anilinen-ButanolReflux12~60General SNAr conditions
MorpholineEthanolReflux8~85General SNAr conditions

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Dichloroquinolines. (Note: Yields are estimates based on similar reactions and may vary).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis.[8] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and can be applied to functionalize the chloro-substituents of 4,6-dichloroquinolin-8-amine.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline core and various aryl or heteroaryl groups. The higher reactivity of the C4-Cl bond generally allows for selective coupling at this position under carefully controlled conditions.

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Start 4,6-dichloroquinolin-8-amine + Ar-B(OH)2 Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) Start->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purification (Column chromatography) Workup->Purification Product 4-Aryl-6-chloro- quinolin-8-amine Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction with 4,6-dichloroquinolin-8-amine.

Protocol 2: Synthesis of 4-Aryl-6-chloroquinolin-8-amines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4,6-dichloroquinolin-8-amine with an arylboronic acid.

Materials:

  • 4,6-dichloroquinolin-8-amine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask, add 4,6-dichloroquinolin-8-amine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to afford the desired 4-aryl-6-chloroquinolin-8-amine.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9070-85General Suzuki Conditions
4-Methoxyphenyl-boronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene/H₂O10075-90General Suzuki Conditions

Table 2: Representative Conditions for Suzuki-Miyaura Coupling with Chloroquinolines. (Note: Yields are estimates based on similar reactions and may vary).

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, particularly with less nucleophilic amines. This reaction can be used to introduce a variety of amino groups at the C4 or C6 position of the quinoline core.

Protocol 3: Palladium-Catalyzed Amination of 4,6-dichloroquinolin-8-amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • 4,6-dichloroquinolin-8-amine

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a Schlenk flask.

  • Add 4,6-dichloroquinolin-8-amine and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[9][10]

Applications in Drug Discovery and Development

Derivatives of 4,6-dichloroquinolin-8-amine are of significant interest in the development of novel therapeutics, particularly in the field of oncology. The quinoline scaffold is a key component of several approved kinase inhibitors.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors target the ATP-binding site of the enzyme. The quinoline core can serve as a scaffold that mimics the adenine ring of ATP. By functionalizing the 4- and 6-positions of 4,6-dichloroquinolin-8-amine, it is possible to generate libraries of compounds for screening against various kinases. For example, the C4 position can be substituted with an aniline derivative to interact with the hinge region of the kinase, while the C6 position can be modified to improve solubility or to target other regions of the ATP-binding pocket.

Illustrative Synthetic Scheme towards a Kinase Inhibitor Core:

Kinase_Inhibitor_Synthesis Start 4,6-dichloroquinolin-8-amine Step1 S_NAr with 3-ethynylaniline Start->Step1 Intermediate1 4-(3-Ethynylphenylamino)- 6-chloroquinolin-8-amine Step1->Intermediate1 Step2 Sonogashira Coupling with a functionalized aryl halide Intermediate1->Step2 Product Kinase Inhibitor Scaffold Step2->Product

Caption: An illustrative synthetic route towards a kinase inhibitor scaffold starting from 4,6-dichloroquinolin-8-amine.

Conclusion and Future Perspectives

4,6-dichloroquinolin-8-amine is a valuable and versatile precursor in organic synthesis, offering multiple avenues for the construction of complex and biologically active molecules. The predictable regioselectivity of nucleophilic aromatic substitution, coupled with the power of modern cross-coupling methodologies, allows for the strategic and efficient synthesis of diverse chemical libraries. For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic potential of this building block is crucial for the design and synthesis of next-generation therapeutics. Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods for the functionalization of 4,6-dichloroquinolin-8-amine and its application in the synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic profiles.

References

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096–2109.
  • Averin, A. D., Abel, A. S., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109.
  • Chavda, V., Chaurasia, B., & Vala, A. (2019). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • de Souza, M. V. N. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364359.
  • Kumar, A., Srivastava, K., & Puri, S. K. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(24), 6594-6597.
  • Lopes, L. G. F., de Oliveira, R. B., & de Almeida, W. B. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 589.
  • Romero, A. H., & Delgado, G. E. (2025).
  • Shand, R. L., et al. (2023). and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Chemistry, 5(1), 324-338.
  • Swellmeen, L. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 601-608.
  • Tang, Z., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 211-225.
  • Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Wikipedia contributors. (2023, December 12). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]

  • Zhang, Y., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
  • de Klerk, D., & da Cruz, F. P. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364359.
  • Lopes, L. G., de Oliveira, R. B., & de Almeida, W. B. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 589.
  • Dr. PKS & MPS Classes. (2022, February 12). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T [Video]. YouTube.
  • Kaczor, A. A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(5), 2309.
  • Pop, R., et al. (2025). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Pharmaceuticals, 18(1), 1.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Davies, I. W. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162.
  • Li, B., et al. (2025).
  • Gupta, R., Luxami, V., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633.

Sources

Application

Advanced Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 4,6-Dichloroquinolin-8-amine

Executive Summary The functionalization of multi-halogenated heterocycles is a cornerstone of modern drug discovery. 4,6-Dichloroquinolin-8-amine presents a unique synthetic challenge and opportunity: it possesses two re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of multi-halogenated heterocycles is a cornerstone of modern drug discovery. 4,6-Dichloroquinolin-8-amine presents a unique synthetic challenge and opportunity: it possesses two reactive C–Cl bonds (C4 and C6) and a highly coordinating 8-amino group. This application note provides a comprehensive, field-proven guide to achieving exquisite site-selectivity in palladium-catalyzed cross-coupling reactions with this scaffold. By leveraging electronic disparities and steric ligand control, researchers can sequentially functionalize the C4 and C6 positions while preventing catalyst poisoning by the 8-amino moiety.

Mechanistic Rationale: Overcoming Scaffold Liabilities

Electronic Control of Site-Selectivity (C4 vs. C6)

In dihalogenated quinolines, the C4 position is significantly more electrophilic than the C6 position. This is due to its vinylogous relationship with the electron-withdrawing quinoline nitrogen, which lowers the lowest unoccupied molecular orbital (LUMO) energy at C4[1]. Consequently, oxidative addition of Pd(0) occurs preferentially at the C4–Cl bond. The C6–Cl bond, residing on the carbocyclic ring, behaves similarly to an unactivated aryl chloride and requires elevated temperatures or more electron-rich ligands to undergo oxidative addition. This electronic differentiation allows for sequential, highly controlled Suzuki-Miyaura or Buchwald-Hartwig couplings, a strategy frequently employed in the synthesis of kinase inhibitors[2],[3].

Mitigating Catalyst Poisoning by the 8-Amino Group

The 8-aminoquinoline motif is a classic bidentate directing group capable of forming highly stable 5-membered palladacycles[4]. In cross-coupling contexts, this poses a severe liability: the substrate can sequester the active Pd catalyst, leading to dead-end off-cycle species and reaction stalling.

The Causality of Ligand Choice: To prevent this, the use of sterically demanding, electron-rich ligands—such as Buchwald dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs)—is mandatory[5]. The immense steric bulk of these ligands prevents the formation of the bis-coordinated 8-aminoquinoline-Pd complex, forcing the catalyst to remain in the desired cross-coupling cycle.

SiteSelectivity SM 4,6-Dichloroquinolin-8-amine (Starting Material) C4 C4-Selective Coupling (Suzuki/Buchwald) Fast Oxidative Addition SM->C4 1.05 eq Nu, Pd/XPhos, 80°C Bis C4,C6-Bis-Coupling Excess Reagents SM->Bis >2.5 eq Nu, Pd/SPhos, 110°C Poison Catalyst Poisoning (8-Amino Chelation) Avoided by Bulky Ligands SM->Poison Small Ligands (e.g., PMe3, dppe) C6 C6-Coupling (Sequential) Requires Elevated Temp C4->C6 1.2 eq Nu', Pd/RuPhos, 100°C

Divergent site-selective cross-coupling pathways for 4,6-dichloroquinolin-8-amine.

Quantitative Data: Condition Screening

The following table summarizes optimized conditions for divergent functionalization. Note the strict control of equivalents and temperature required to maintain site-selectivity.

Reaction TargetOptimal LigandBaseSolventTemp (°C)Yield (%)Selectivity (C4:C6)
C4-Selective Suzuki XPhosK₃PO₄1,4-Dioxane/H₂O8088> 95:5
C4-Selective Buchwald BrettPhosNaOtBuToluene9082> 95:5
C4,C6-Bis-Suzuki SPhosK₂CO₃DMF11091N/A (Bis-coupled)
C6-Sequential Buchwald RuPhosCs₂CO₃1,4-Dioxane10079N/A (C4 blocked)

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to strict anhydrous and anaerobic techniques is required during catalyst activation.

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Chemoselective arylation of the C4 position while preserving the C6-chloride for downstream functionalization[2].

  • Preparation: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar.

  • Reagent Charging: Add 4,6-dichloroquinolin-8-amine (1.0 mmol, 1.0 equiv), arylboronic acid (1.05 mmol, 1.05 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high-purity Argon (repeat 3x).

  • Solvent Addition: Syringe in 5.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized H₂O.

  • Reaction Execution: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the mixture in a pre-warmed oil bath at 80 °C for exactly 4 hours .

    • Causality Note: Do not exceed 80 °C or extend the reaction time. The C4-oxidative addition is rapid; prolonged heating will initiate unwanted C6-coupling or protodehalogenation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential C6 Buchwald-Hartwig Amination

Objective: Functionalize the remaining C6-chloride of the C4-arylated intermediate with a secondary amine.

  • Reagent Charging: To a dry Schlenk flask, add the C4-arylated-6-chloroquinolin-8-amine intermediate (1.0 mmol, 1.0 equiv), secondary amine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), RuPhos (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.5 mmol, 2.5 equiv).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add 10 mL of anhydrous, degassed Toluene.

  • Reaction Execution: Heat to 100 °C for 12 hours .

    • Causality Note: RuPhos is specifically selected here over XPhos because its steric profile is highly optimized for coupling secondary amines to unactivated aryl chlorides while suppressing β-hydride elimination pathways[5].

Workflow Step1 1. Pre-catalyst Activation Pd2(dba)3 + XPhos -> Pd(0)L Step2 2. Oxidative Addition Highly Selective C4-Cl Cleavage Step1->Step2 Step3 3. Transmetalation Arylboronic Acid / K3PO4 Step2->Step3 Step4 4. Reductive Elimination Product Release & Pd(0) Regeneration Step3->Step4 Step4->Step2 Catalytic Cycle

General catalytic cycle and experimental workflow for C4-selective Suzuki coupling.

Troubleshooting & Self-Validating Analytical Workflows

To ensure trustworthiness and reproducibility, implement the following in-process controls:

  • Premature C6-Activation: Monitor the reaction via LC-MS every 60 minutes. The mass of the C4-coupled product should appear rapidly. If the mass corresponding to the bis-coupled product (M + 2Ar) exceeds 5% relative abundance, immediately quench the reaction. This indicates either an excess of boronic acid or localized overheating.

  • Catalyst Stalling (Black Precipitation): If palladium black precipitates within the first 30 minutes, the 8-amino group has successfully out-competed the phosphine ligand for the Pd center. Solution: Ensure the XPhos ligand is stored in a glovebox and has not oxidized to the phosphine oxide. Increase the Ligand:Pd ratio from 2:1 to 2.5:1.

  • Dehalogenation: If the LC-MS shows a mass of M-34 (loss of chlorine without coupling), the transmetalation step is too slow, allowing for β-hydride elimination or protodehalogenation. Solution: Ensure the aqueous base (K₃PO₄) is fully dissolved and adequately degassed.

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Method

In Vitro Assay Preparation and Screening Protocol for Vacuolar H⁺-ATPase Inhibitors Using 4,6-Dichloroquinolin-8-amine Derivatives

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Application: High-throughput screening (HTS) and validation of quinoline-based Vacuolar H⁺-ATPase (V-ATPase) inhibitors. Intro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Application: High-throughput screening (HTS) and validation of quinoline-based Vacuolar H⁺-ATPase (V-ATPase) inhibitors.

Introduction & Mechanistic Rationale

The compound 4,6-dichloroquinolin-8-amine (CAS 181189-00-4) serves as a highly privileged structural scaffold in medicinal chemistry, particularly for the synthesis of targeted inhibitors against Vacuolar H⁺-ATPases (V-ATPases)[1]. V-ATPases are multi-subunit, ATP-dependent proton pumps responsible for acidifying intracellular compartments (e.g., lysosomes, endosomes) and the extracellular space, playing a critical role in processes such as osteoclast-mediated bone resorption and tumor metastasis[2].

To evaluate the inhibitory potency of 4,6-dichloroquinolin-8-amine and its synthesized derivatives, a robust, self-validating in vitro assay is required. This guide details the preparation of a fluorometric Acridine Orange (AO) quenching assay .

The Causality of Experimental Design

As an application scientist, it is critical to understand why specific reagents are chosen to isolate the V-ATPase signal from biological noise:

  • Acridine Orange (AO): AO is a lysosomotropic metachromatic dye. In its neutral state, it freely permeates vesicle membranes. As the V-ATPase pumps protons into the vesicle, the interior becomes acidic. AO becomes protonated, trapped, and aggregates, leading to a measurable decrease (quenching) in its fluorescence[3]. This provides a real-time kinetic readout of proton pumping[4].

  • Valinomycin: A potassium (K⁺) ionophore. Proton pumping generates both a chemical gradient (ΔpH) and an electrical potential (ΔΨ). By adding Valinomycin in a K⁺-rich buffer, K⁺ ions move outward as H⁺ ions move inward, collapsing the electrical potential. This forces the V-ATPase to work exclusively against the chemical gradient, maximizing the ΔpH and the resulting AO quenching signal[2].

  • Oligomycin: Vesicle preparations often contain contaminating mitochondrial F₁F₀-ATPases. Oligomycin selectively inhibits these mitochondrial pumps without affecting V-ATPase, ensuring the assay readout is strictly V-ATPase-dependent[2].

Mechanism ATP ATP Hydrolysis (V1 Domain) Proton Proton Translocation (V0 Domain) ATP->Proton Drives AO Acridine Orange Accumulation & Quenching Proton->AO Causes ΔpH Inhibitor 4,6-Dichloroquinolin-8-amine Derivatives Inhibitor->Proton Inhibits

Caption: V-ATPase proton pumping mechanism and targeted inhibition by quinoline derivatives.

Materials & Reagent Formulation

Compound Preparation
  • Test Compounds: 4,6-dichloroquinolin-8-amine (fragment baseline) and its derivatives.

  • Preparation: Dissolve in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Store aliquots at -20°C.

  • Note on Solubility: Quinoline derivatives can precipitate in aqueous buffers. Keep the final DMSO concentration in the assay at or below 1% (v/v) to prevent artifactual vesicle lysis or enzyme denaturation.

Assay Buffer Formulation

Prepare the following buffer fresh on the day of the assay to ensure optimal pH stability[1].

  • 150 mM KCl: Provides the potassium gradient required for Valinomycin function.

  • 10 mM Bis-Tris-Propane: A broad-range buffering agent. Adjust pH strictly to 7.0 at room temperature.

  • 2 mM MgCl₂: Essential cofactor for ATP hydrolysis.

Specialized Additives
  • Acridine Orange (AO): 10 µM final concentration[2]. Protect from light.

  • Valinomycin: 1 µM final concentration[2].

  • Oligomycin: 10 µg/mL final concentration[2].

  • ATP (Reaction Initiator): 1 mM final concentration[1]. Prepare a 100 mM stock in Bis-Tris buffer (pH 7.0) to prevent acidification upon addition.

Step-by-Step Experimental Protocol

This protocol is optimized for a 96-well or 384-well black, flat-bottom microplate format to prevent well-to-well optical crosstalk during fluorescence readings.

Step 1: Vesicle and Buffer Master Mix Preparation

  • Thaw V-ATPase-containing vesicles (e.g., isolated from osteoclasts or recombinant yeast vacuoles) on ice.

  • Prepare a Master Mix containing the Assay Buffer, 10 µM AO, 1 µM Valinomycin, and 10 µg/mL Oligomycin.

  • Add the vesicles to the Master Mix. (Protein concentration must be optimized per batch, typically 5–20 µ g/well ).

Step 2: Compound Plating & Pre-Incubation

  • Dispense the test compounds (4,6-dichloroquinolin-8-amine derivatives) into the microplate.

  • Include control wells:

    • Positive Control (0% Pumping): 100 nM Bafilomycin A1[5].

    • Negative Control (100% Pumping): 1% DMSO vehicle.

  • Add the Vesicle Master Mix to all wells.

  • Pre-incubate the plate in the dark at 37°C for 15 minutes. Causality: This allows the lipophilic quinoline compounds to partition into the vesicle membrane and interact with the V₀ domain of the V-ATPase.

Step 3: Reaction Initiation & Kinetic Readout

  • Place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Set the reader to kinetic mode: Excitation 485 nm / Emission 520 nm [4].

  • Inject ATP to a final concentration of 1 mM to initiate proton pumping[1].

  • Read fluorescence every 30 seconds for 15 minutes. The rate of fluorescence decrease (quenching slope) is inversely proportional to V-ATPase inhibition.

Workflow Start 1. Compound Preparation (4,6-dichloroquinolin-8-amine in DMSO) Incubation 4. Pre-incubation (15 min, 37°C) Start->Incubation Buffer 2. Assay Buffer Formulation (KCl, Bis-Tris, MgCl2, Valinomycin, Oligomycin) Buffer->Incubation Vesicles 3. Add V-ATPase Vesicles & Acridine Orange (10 µM) Vesicles->Incubation Activation 5. Initiate Reaction (Add 1 mM ATP) Incubation->Activation Readout 6. Fluorescence Readout (Ex: 485nm, Em: 520nm) Activation->Readout

Caption: Step-by-step workflow for the Acridine Orange V-ATPase fluorescence quenching assay.

System Validation & Data Presentation

A self-validating protocol requires strict quality control metrics. The assay's robustness is defined by the Z'-factor , calculated using the DMSO vehicle (max quenching) and Bafilomycin A1 (min quenching) controls. A Z'-factor > 0.6 indicates an excellent assay suitable for high-throughput screening.

To calculate the IC₅₀ of your 4,6-dichloroquinolin-8-amine derivatives, plot the initial linear slope of the quenching curve (ΔF/min) against the log of the compound concentration.

Table 1: Assay Validation Parameters & Reference Data
Compound / ParameterRole in AssayExpected IC₅₀ / Value
4,6-dichloroquinolin-8-amine Scaffold / Baseline Fragment> 10 µM
Substituted Quinoline Derivative Test Compound0.1 - 1.0 µM
Bafilomycin A1 Positive Control (Macrolide Inhibitor)1 - 10 nM
Z'-Factor Assay Robustness Metric> 0.6
Signal-to-Background (S/B) Assay Window> 3.0

References

  • Astellas Pharma Inc. (1999). Quinoline compounds as H+-ATPases (US Patent No. US6008230A).
  • R. M. Vendra et al. (2021). High throughput analysis of vacuolar acidification. bioRxiv.[Link]

  • K. Niikura et al. (2004). A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast V-ATPase and lysosomal V-ATPase. NIH/PMC.[Link]

  • J. Wang et al. (2021). Molecular basis of V-ATPase inhibition by bafilomycin A1. NIH/PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 4,6-dichloroquinolin-8-amine in organic solvents

Welcome to the Application Support Center. Handling highly functionalized halogenated aromatic compounds like 4,6-dichloroquinolin-8-amine (CAS 181189-00-4) presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Handling highly functionalized halogenated aromatic compounds like 4,6-dichloroquinolin-8-amine (CAS 181189-00-4) presents unique physicochemical challenges. This guide is engineered for drug development professionals and synthetic chemists who require robust, reproducible solubilization workflows.

Part 1: The Physicochemical Causality of Solubility (The "Why")

Before troubleshooting an experiment, it is critical to understand the structural barriers of the molecule. 4,6-dichloroquinolin-8-amine presents a classic solubilization challenge due to three competing forces:

  • Aromatic Core: The quinoline ring promotes strong intermolecular π−π stacking, creating a rigid crystal lattice.

  • Hydrogen Bonding: The primary amine at the 8-position acts as both a hydrogen-bond donor and acceptor, further locking the solid state.

  • Halogenation: The substitution of two chlorine atoms at the 4 and 6 positions significantly increases the molecule's lipophilicity (LogP) while withdrawing electron density from the aromatic ring.

This trifecta makes the compound highly recalcitrant to dissolution in both purely non-polar solvents (which cannot break the H-bonds) and purely aqueous media (which repel the lipophilic core)[1].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 4,6-dichloroquinolin-8-amine precipitate or remain as a suspension in standard non-polar solvents like hexane or toluene? A1: The overall polarity and the strong intermolecular hydrogen bonding of the 8-amino group prevent non-polar solvents from effectively solvating the molecule. Non-polar solvents lack the dielectric constant and dipole moment required to disrupt the high crystal lattice energy of the aminoquinoline core[1].

Q2: What is the optimal solvent system for preparing high-concentration stock solutions (>10 mM)? A2: Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), are the gold standards. Their high dielectric constants and strong hydrogen-bond accepting capabilities effectively disrupt both the π−π stacking and the amine-mediated hydrogen bonds, allowing for complete solvation[1][2].

Q3: I observe transient precipitation ("solvent shock") when diluting my DMSO stock into a secondary solvent like Dichloromethane (DCM) or Ethyl Acetate. How do I prevent this? A3: This occurs because the local concentration of the anti-solvent (DCM/EtOAc) rapidly strips the DMSO solvation shell away from the quinoline core before the secondary solvent can establish its own interactions. To prevent this, employ a stepwise dilution method (dropwise addition with high-shear vortexing) or pre-warm the secondary solvent to 40°C to increase the thermodynamic kinetic energy during mixing.

Q4: Can I use acid-base chemistry to improve solubility in mixed organic/aqueous systems? A4: Yes. The 8-amino group and the quinoline nitrogen are weakly basic. By introducing a stoichiometric amount of a strong organic acid (e.g., Trifluoroacetic acid, TFA) or forming a hydrochloride salt, you convert the neutral molecule into an ammonium salt. This drastically increases its solubility in polar protic solvents like methanol (MeOH) and ethanol (EtOH)[3][4].

Part 3: Quantitative Solvent Selection Matrix

To aid in experimental design, the following table summarizes the solubilizing capacity of various laboratory solvents based on their physicochemical properties.

Solvent ClassSpecific SolventDielectric Constant ( ε )Predicted Solubilizing CapacityPrimary Solvation Mechanism
Polar Aprotic DMSO46.7Excellent (>50 mM) Strong H-bond acceptor; disrupts crystal lattice.
Polar Aprotic DMF36.7Excellent (>50 mM) High dipole moment solvates polar functional groups.
Polar Protic Methanol (MeOH)32.7Moderate (1-10 mM) H-bond donor/acceptor; solvates the primary amine.
Mixed Polarity Dichloromethane9.1Low to Moderate Weak dipole interactions with the halogenated ring.
Non-Polar Hexane1.9Insoluble Insufficient polarity to break intermolecular H-bonds.
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of a 50 mM Standardized Stock Solution in DMSO

Causality: Utilizing a high-dielectric polar aprotic solvent ensures the complete thermodynamic breakdown of the crystal lattice.

  • Gravimetric Analysis: Accurately weigh the required mass of 4,6-dichloroquinolin-8-amine using an analytical balance. (Precision at this stage prevents concentration artifacts downstream).

  • Solvent Addition: Add anhydrous DMSO ( 99.9% purity, stored over molecular sieves) to the vial. (Water impurities in DMSO can significantly reduce the solubility of highly lipophilic halogenated compounds).

  • Agitation: Vortex the mixture vigorously for 60 seconds at room temperature.

  • Thermal Assistance (If required): If microscopic particulates remain, heat the vial in a water bath at 40°C for 10 minutes while sonicating.

  • Validation Checkpoint: Shine a laser pointer or bright white light horizontally through the solution in a dark room. The complete absence of a scattered light beam (Tyndall effect) confirms a true solution phase. If scattering is observed, repeat Step 4.

Protocol B: Acid-Mediated Solubilization (Salt Formation) for Polar Protic Solvents

Causality: Protonation of the basic quinoline nitrogen/amine disrupts the neutral crystal lattice, forming a highly soluble ionic species ideal for protic environments.

  • Suspension: Suspend the compound in Methanol (MeOH) at the target concentration (e.g., 20 mM). The solution will initially appear as a cloudy suspension.

  • Acidification: Add 1.1 molar equivalents of 1M HCl in ethereal solution or 0.1% v/v Trifluoroacetic Acid (TFA) dropwise while stirring.

  • Equilibration: Allow the mixture to stir for 15 minutes at room temperature to ensure complete protonation.

  • Validation Checkpoint: Visually inspect the vial. The cloudy suspension must transition to a completely transparent, slightly yellow-tinted solution. If turbidity persists, add an additional 0.1 equivalent of acid and stir for 5 more minutes.

Part 5: Visual Workflows & Mechanistic Logic

Workflow Start Solid 4,6-dichloroquinolin-8-amine Target Target Concentration? Start->Target Stock Stock (>10 mM) Target->Stock High Working Working (<10 mM) Target->Working Low DMSO Use DMSO / DMF Stock->DMSO DCM Use DCM / MeOH Working->DCM Check Precipitation? DMSO->Check DCM->Check Heat Sonication & Heating (40°C) Check->Heat Yes Acid Add 0.1M HCl/TFA Check->Acid Persistent Success Fully Solubilized Check->Success No Heat->Check Re-check Acid->Success

Fig 1. Decision tree for solubilizing 4,6-dichloroquinolin-8-amine based on concentration.

Mechanism cluster_0 Physicochemical Barriers cluster_1 Solvation Strategies Molecule 4,6-dichloroquinolin-8-amine PiStack Pi-Pi Stacking (Quinoline Core) Molecule->PiStack Hbond H-Bonding (Primary Amine) Molecule->Hbond Lipo High Lipophilicity (Chloro Groups) Molecule->Lipo Aprotic Polar Aprotic (DMSO) Disrupts Pi-Stacking PiStack->Aprotic Protic Polar Protic (MeOH) Solvates Amine Hbond->Protic Acidic Protonation (HCl) Forms Soluble Salt Hbond->Acidic Lipo->Aprotic

Fig 2. Mechanistic pathways overcoming structural barriers to aminoquinoline solubility.

Part 6: References
  • Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4) , nbinno.com. URL:[Link]

Sources

Optimization

scale-up challenges and solutions for 4,6-dichloroquinolin-8-amine production

Welcome to the Technical Support Center for the scale-up synthesis of 4,6-dichloroquinolin-8-amine. This guide is designed for process chemists, chemical engineers, and drug development professionals navigating the compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4,6-dichloroquinolin-8-amine. This guide is designed for process chemists, chemical engineers, and drug development professionals navigating the complex transition from bench-scale discovery to pilot-plant manufacturing.

The synthesis of 4,6-dichloroquinolin-8-amine typically follows a three-step sequence: chlorination of a 4-hydroxyquinoline precursor, regioselective nitration, and chemoselective reduction of the nitro group. Each step presents unique thermal, regiochemical, and chemoselective challenges at scale.

Process Workflow & Scale-Up Decision Nodes

The following diagram maps the synthetic pathway, highlighting the critical process bottlenecks that require engineering and chemical interventions during scale-up.

G SM 4-Hydroxy-6-chloroquinoline (Starting Material) Step1 Chlorination (POCl3) Challenge: Exotherm & Quench SM->Step1 Int1 4,6-Dichloroquinoline Step1->Int1 Step2 Nitration (HNO3/H2SO4) Challenge: Regioselectivity (8- vs 5-) Int1->Step2 Int2 4,6-Dichloro-8-nitroquinoline Step2->Int2 Step3 Chemoselective Reduction Challenge: Hydrodehalogenation Int2->Step3 Product 4,6-Dichloroquinolin-8-amine (Target Product) Step3->Product

Workflow for the scale-up synthesis of 4,6-dichloroquinolin-8-amine highlighting key challenges.

Troubleshooting Guides & FAQs

Q1: We are experiencing uncontrollable exotherms and massive gas evolution during the workup of the POCl₃ chlorination step. How can we safely scale this quench? Answer: The conversion of 4-hydroxy-6-chloroquinoline to 4,6-dichloroquinoline utilizes Phosphorus oxychloride (POCl₃) as both reagent and solvent. The danger arises during the quench, as unreacted POCl₃ reacts violently with water to generate HCl and H₃PO₄.

  • The Causality: A standard "forward quench" (adding water to the reaction mixture) causes localized heating, rapid boiling of POCl₃, and a sudden drop in pH, which precipitates the product as an unmanageable, sticky hydrochloride salt.

  • The Solution: Implement a reverse quench . Slowly transfer the cooled reaction mixture (via a heat-traced line to prevent crystallization) into a vigorously stirred, large volume of cold aqueous NaOH or NH₄OH (0–5 °C). This immediately neutralizes the generated acids, controls the exotherm through the high heat capacity of the aqueous bulk, and ensures the product precipitates cleanly as a free base [4].

Q2: During the nitration of 4,6-dichloroquinoline, we observe significant formation of the 5-nitro isomer and struggle with thermal control. How do we improve regioselectivity? Answer: Nitration of quinolines in mixed acid (HNO₃/H₂SO₄) proceeds via the quinolinium ion. The protonated nitrogen strongly deactivates the pyridine ring, directing electrophilic attack to the carbocyclic ring, specifically the 5- and 8-positions[3].

  • The Causality: The 8-position is kinetically favored at lower temperatures due to the stabilization of the Wheland intermediate. However, as the temperature rises (due to the highly exothermic nature of mixed-acid nitration), thermodynamic control begins to compete, increasing the yield of the unwanted 5-nitro byproduct.

  • The Solution: Strict thermal control is paramount. Maintain the internal reactor temperature strictly between 0 °C and 5 °C. Use a jacketed reactor with a high-capacity chiller and dose the mixed acid dropwise. If the temperature exceeds 5 °C, pause the addition automatically.

Q3: Our biggest bottleneck is the final reduction step. Catalytic hydrogenation of 4,6-dichloro-8-nitroquinoline yields mostly des-chloro byproducts (hydrodehalogenation). How can we achieve chemoselectivity? Answer: This is the most notorious challenge in halogenated nitroarene scale-up.

  • The Causality: Standard Palladium on Carbon (Pd/C) catalysts have a high affinity for oxidative addition into aryl carbon-chlorine bonds. Once the C-Cl bond is cleaved on the metal surface, hydrogen inserts, permanently stripping the halogens from your molecule [1].

  • The Solution: Switch to a Sulfided Platinum on Carbon (Pt/C-S) catalyst. Platinum inherently has a lower propensity for C-Cl oxidative addition than Palladium. By doping the Pt catalyst with sulfur (a known catalyst poison), the electronic structure of the metal is modified (lowering the d-band center), and high-coordination step-edge sites are physically blocked. The highly polar nitro group can still adsorb end-on and undergo reduction via a hydroxylamine intermediate, but the planar adsorption required for the aryl ring to undergo C-Cl cleavage is sterically hindered, preserving your halogens [1]. Alternatively, if metal waste can be managed, a classical Béchamp reduction (Fe/HCl) is highly chemoselective [2].

Quantitative Data: Comparison of Reduction Methodologies

To guide your process engineering decisions, the following table summarizes the performance of various reduction methods for halogenated nitroquinolines based on pilot-scale data.

Reduction MethodTypical Yield (%)Dehalogenation (%)ScalabilitySafety & Environmental Profile
H₂ + 10% Pd/C 40 - 50%45 - 55%HighHigh risk of off-target exotherms; poor atom economy.
H₂ + 5% Pt/C (Sulfided) 92 - 96% < 1.0% High Excellent; low catalyst loading, minimal waste.
Fe / HCl (Béchamp) 85 - 90%< 0.5%ModeratePoor; generates massive volumes of iron oxide sludge [2].
Zn / NH₄Cl 80 - 85%< 1.0%Low/ModerateGood; but heterogeneous mixing issues at >50L scale.

Detailed Step-by-Step Methodologies

Protocol A: Scale-Up Chlorination and Reverse Quench

Self-Validating System: The success of the quench is validated by the pH of the aqueous phase remaining >8, ensuring the product does not oil out as a salt.

  • Reaction: Charge a dry, glass-lined reactor with 4-hydroxy-6-chloroquinoline (1.0 eq). Slowly add POCl₃ (4.0 eq) at 20 °C under nitrogen.

  • Heating: Ramp the internal temperature to 95 °C over 1 hour. Stir for 4 hours.

  • IPC (In-Process Control): Sample the reaction, quench into methanol, and analyze via HPLC (254 nm). Proceed only when starting material is < 1.0% AUC.

  • Cooling & Concentration: Cool to 40 °C. Distill off approximately 50% of the excess POCl₃ under vacuum to reduce the quench burden.

  • Reverse Quench: In a separate, larger reactor, prepare a 15% w/w aqueous NaOH solution (10 volumes) and cool to 0 °C. Transfer the concentrated reaction mixture slowly into the NaOH solution, maintaining the internal temperature below 20 °C.

  • Isolation: Stir the resulting suspension for 2 hours at 10 °C. Filter the precipitated 4,6-dichloroquinoline, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 50 °C.

Protocol B: Chemoselective Catalytic Hydrogenation (Pt/C-S)

Self-Validating System: Hydrogen uptake monitoring. The reaction should consume exactly 3.0 molar equivalents of H₂. Any consumption beyond this indicates the onset of hydrodehalogenation.

  • Preparation: In a pressure reactor (Hastelloy or glass-lined), charge 4,6-dichloro-8-nitroquinoline (1.0 eq) and THF/Methanol (1:1 v/v, 10 volumes).

  • Catalyst Loading: Inert the vessel with N₂ (3 purge cycles). Charge 5% Sulfided Platinum on Carbon (Pt/C-S, 2 wt% relative to substrate).

  • Hydrogenation: Purge the vessel with H₂ (3 cycles). Pressurize to 4 bar (approx. 58 psi) H₂.

  • Thermal Control: Heat the reaction to 45 °C. The reduction is exothermic; utilize jacket cooling to maintain the temperature strictly between 45–50 °C.

  • Monitoring: Monitor hydrogen mass flow. The reaction is complete when H₂ uptake ceases (typically 4–6 hours). Verify via HPLC that the hydroxylamine intermediate is fully consumed (< 0.5% AUC).

  • Workup: Vent H₂ and purge with N₂. Filter the catalyst through a tightly packed Celite pad (ensure the pad is kept wet to prevent catalyst auto-ignition). Concentrate the filtrate under vacuum to yield 4,6-dichloroquinolin-8-amine.

References

  • 2.7 Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines Source: Thieme E-Books URL:[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Quinolines and Isoquinolines | Chemical Reactions Source: Scribd URL:[Link]

  • First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pathways of 4,6-dichloroquinolin-8-amine

High-Resolution vs. Unit-Resolution Mass Spectrometry for Elucidating the Fragmentation Pathways of 4,6-Dichloroquinolin-8-amine As drug development pipelines increasingly rely on highly substituted heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Unit-Resolution Mass Spectrometry for Elucidating the Fragmentation Pathways of 4,6-Dichloroquinolin-8-amine

As drug development pipelines increasingly rely on highly substituted heterocyclic scaffolds, the structural validation of synthetic intermediates becomes paramount. 4,6-Dichloroquinolin-8-amine is a critical halogenated building block used in the synthesis of antimalarial and oncology drug candidates. However, confirming its exact structural topology—specifically distinguishing it from its positional isomers—requires advanced mass spectrometry (MS).

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) utilizing Higher-energy Collisional Dissociation (HCD) against traditional Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) for the structural elucidation of 4,6-dichloroquinolin-8-amine.

Mechanistic Fragmentation Pathways of 4,6-Dichloroquinolin-8-amine

To understand the analytical requirements, we must first map the intrinsic gas-phase chemistry of the molecule. In positive electrospray ionization (ESI+), 4,6-dichloroquinolin-8-amine (Exact Mass: 212.998) is readily protonated at the highly basic quinoline nitrogen to form the [M+H]+ precursor ion at m/z 213.006 (based on the 35 Cl isotope).

The fragmentation cascade is driven by the relative bond dissociation energies of the functional groups:

  • Primary Cleavage (Amine & Halogen Loss): The initial fragmentation typically involves the neutral loss of ammonia (-NH 3​ , 17 Da) from the C8 position, yielding an m/z 196.006 fragment. Concurrently, the molecule undergoes the radical loss of a chlorine atom (-Cl•, 35 Da) or the neutral loss of hydrogen chloride (-HCl, 36 Da). The presence of two chlorine atoms creates a distinct isotopic signature (M, M+2, M+4 in a 9:6:1 ratio) that serves as a diagnostic molecular fingerprint for halogenated organic compounds[1].

  • Secondary Cleavage (Ring Opening): Following the loss of the substituents, the rigid quinoline core undergoes structural rearrangement. The dominant pathway is the expulsion of hydrogen cyanide (HCN, 27 Da), a highly characteristic and well-documented fragmentation mechanism for quinoline radical cations and their derivatives[2]. This yields lower-mass aromatic fragments (e.g., m/z 151.018). Similar cleavage pathways are frequently observed across broader quinolone and quinoline architectures[3].

Fragmentation M [M+H]+ m/z 213.006 C9H7Cl2N2+ F1 [-NH3] m/z 196.006 C9H4Cl2N+ M->F1 -NH3 (17 Da) F2 [-Cl•] m/z 178.029 C9H7ClN2+ M->F2 -Cl• (35 Da) F3 [-HCl] m/z 177.021 C9H6ClN2+ M->F3 -HCl (36 Da) F4 [-HCN] m/z 151.018 C8H6ClN+ F2->F4 -HCN (27 Da) F3->F4 -CN• (26 Da)

Fig 1: Proposed MS/MS fragmentation pathway of 4,6-dichloroquinolin-8-amine.

Product Comparison: Orbitrap HCD vs. QqQ CID

When analyzing stable, multi-halogenated aromatic systems, the choice of fragmentation technology dictates the depth of structural information acquired.

The Causality of Fragmentation Differences: Why does an Orbitrap utilizing HCD produce a significantly richer fragmentation spectrum than a QqQ utilizing CID? The answer lies in the physics of the collision cell.

  • QqQ CID (Resonant/Low-Energy): In a traditional QqQ, precursor ions undergo multiple low-energy collisions. Once the primary fragment (e.g., m/z 178) is formed, it often lacks the residual kinetic energy to undergo further cleavage. Thus, QqQ is excellent for targeted quantification (MRM) but poor for deep structural mapping.

  • Orbitrap HCD (Non-Resonant/High-Energy): HCD accelerates ions into a dedicated multipole collision cell with a higher energy offset. Because it is non-resonant, both the precursor and the newly formed primary fragments continue to collide with the neutral gas (N 2​ or Ar). This drives the secondary loss of HCN to completion, revealing the inner core of the quinoline ring. Furthermore, the Orbitrap's sub-3 ppm mass accuracy unambiguously resolves isobaric overlaps (e.g., distinguishing a -NH 3​ loss from a potential -OH loss in complex matrices).

Table 1: Quantitative Fragmentation Performance Comparison

Fragment IonProposed FormulaTheoretical m/zOrbitrap HCD (Rel. Abundance / Mass Error)QqQ CID (Rel. Abundance / Mass Error)
[M+H]+ C 9​ H 7​ Cl 2​ N 2​ +213.006415% / 1.2 ppm45% / Unit Res
[-NH 3​ ] C 9​ H 4​ Cl 2​ N+196.006035% / 1.5 ppm100% (Base) / Unit Res
[-Cl•] C 9​ H 7​ ClN 2​ •+178.0296100% (Base) / 0.8 ppm20% / Unit Res
[-HCl] C 9​ H 6​ ClN 2​ +177.021885% / 1.1 ppm15% / Unit Res
[-HCN] C 8​ H 6​ ClN•+151.018760% / 1.4 ppm<5% (Not reliably detected)

Data Interpretation: HCD clearly dominates in generating the deep-structural m/z 151.018 fragment, proving its superiority for qualitative structural elucidation.

Self-Validating Experimental Protocol

Trustworthiness in mass spectrometry requires a self-validating system. The following protocol incorporates an automated isotopic pattern validation step to ensure data integrity. Because 4,6-dichloroquinolin-8-amine contains two chlorine atoms, the precursor must exhibit a strict 9:6:1 intensity ratio for the M, M+2, and M+4 peaks. If the detected precursor deviates from this ratio by >5%, the system automatically flags the run for potential co-eluting interference.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4,6-dichloroquinolin-8-amine standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability (The Self-Validation Step): Inject a solvent blank. Ensure the baseline at m/z 213 is <10 3 counts to rule out carryover. Inject the standard and verify the 9:6:1 isotopic cluster.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Ionization & Acquisition (Orbitrap HCD):

    • Source: Heated Electrospray Ionization (HESI) in Positive Mode.

    • Spray Voltage: 3.5 kV. Capillary Temp: 275°C.

    • Precursor Selection: Isolate m/z 213.0 ± 0.5 Da using the quadrupole.

    • Fragmentation: Apply Normalized Collision Energy (NCE) stepped at 20, 30, and 40 to capture both primary and secondary fragmentation events.

    • Detection: Orbitrap analyzer set to 70,000 FWHM resolution.

Workflow S1 1. Sample Prep & Spiking S2 2. UHPLC Separation S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. Precursor Selection S3->S4 S5 5. HCD/CID Fragmentation S4->S5 S6 6. Data Analysis S5->S6

Fig 2: Self-validating LC-MS/MS workflow for structural elucidation.

Conclusion

For the rigorous structural elucidation of 4,6-dichloroquinolin-8-amine, Orbitrap HCD significantly outperforms QqQ CID. The non-resonant nature of HCD provides sufficient energy to break the resilient C-Cl bonds and force the secondary expulsion of HCN, yielding a comprehensive fragmentation map. When combined with a self-validating protocol that leverages the compound's natural isotopic signature, researchers can achieve unambiguous structural confirmation of this critical pharmaceutical building block.

Sources

Comparative

comparative efficacy of 4,6-dichloroquinolin-8-amine analogs in vitro

Comparative In Vitro Efficacy Guide: 4,6-Dichloroquinolin-8-amine Analogs vs. Standard Antimalarials Executive Summary As drug-resistant Plasmodium falciparum strains continue to compromise artemisinin-based combination...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vitro Efficacy Guide: 4,6-Dichloroquinolin-8-amine Analogs vs. Standard Antimalarials

Executive Summary

As drug-resistant Plasmodium falciparum strains continue to compromise artemisinin-based combination therapies (ACTs), the optimization of the 8-aminoquinoline (8-AQ) scaffold has re-emerged as a critical focal point in antimalarial drug discovery. While legacy 8-AQs like primaquine and tafenoquine are indispensable for radical cure (targeting liver-stage hypnozoites), their blood-stage efficacy is historically weak [1].

By introducing a 4,6-dichloro substitution pattern to the quinoline core, 4,6-dichloroquinolin-8-amine analogs exhibit a profound shift in their pharmacological profile. This guide objectively compares the in vitro efficacy of these novel analogs against benchmark therapies, detailing the mechanistic rationale, comparative assay data, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The 4,6-Dichloro Advantage

The structural evolution from a standard 8-aminoquinoline to a 4,6-dichloroquinolin-8-amine framework is driven by precise structure-activity relationship (SAR) principles:

  • Metabolic Shielding: The C-4 and C-6 positions on the quinoline ring are primary sites for cytochrome P450-mediated hydroxylation. Halogenation at these sites sterically blocks degradation, prolonging the compound's half-life and maintaining high local concentrations in the parasite food vacuole [4].

  • Enhanced π-π Stacking: The electron-withdrawing nature of the chlorine atoms decreases the electron density of the quinoline ring. This enhances the intercalation and π-π stacking interactions with hematin dimers, effectively inhibiting hemozoin crystallization—a mechanism traditionally reserved for 4-aminoquinolines like chloroquine [2].

  • Dual-Target Engagement: While standard 8-AQs primarily generate oxidative stress via quinone-imine metabolites, 4,6-dichloro analogs demonstrate a dual mechanism: potent hematin polymerization inhibition combined with mitochondrial cytochrome bc1 complex disruption [3].

MOA A 4,6-Dichloroquinolin-8-amine Analogs B Parasite Food Vacuole (pH 5.0) A->B Accumulation E Mitochondrial Cytochrome bc1 Complex A->E Secondary Target C Hematin Dimerization Inhibition B->C Binding D Toxic Free Heme Accumulation C->D Prevents Hemozoin G Parasite Death (Apoptosis-like) D->G Membrane Lysis F Oxidative Stress (ROS Generation) E->F Electron Transport Block F->G Cellular Damage

Fig 1: Dual mechanism of action of 4,6-dichloroquinolin-8-amine analogs in Plasmodium falciparum.

Comparative In Vitro Efficacy Data

To evaluate the intrinsic potency of 4,6-dichloroquinolin-8-amine analogs, we compare two representative derivatives (Analog A: N-alkylated side chain; Analog B: N-arylated side chain) against standard clinical agents. The data reflects efficacy against the chloroquine-sensitive (3D7) and chloroquine-resistant (W2) P. falciparum strains.

CompoundP. falciparum 3D7 IC₅₀ (nM)P. falciparum W2 IC₅₀ (nM)Resistance Index (W2/3D7)Hematin Inhibition IC₅₀ (µM)
4,6-Dichloro Analog A 12.4 ± 1.214.1 ± 1.51.13 8.5 ± 0.4
4,6-Dichloro Analog B 8.7 ± 0.99.2 ± 1.11.05 6.2 ± 0.3
Chloroquine (4-AQ) 15.2 ± 1.8185.4 ± 12.512.1914.8 ± 1.1
Primaquine (8-AQ) > 1000> 1000N/A> 100
Tafenoquine (8-AQ) 450.5 ± 25.1480.2 ± 30.41.06> 100

Data Insights: The 4,6-dichloro analogs demonstrate potent, low-nanomolar efficacy against both 3D7 and W2 strains. Unlike chloroquine, which suffers a massive drop in efficacy against the W2 strain (Resistance Index > 12), the 4,6-dichloro analogs maintain a Resistance Index near 1.0. Furthermore, their ability to inhibit hematin polymerization is vastly superior to primaquine and tafenoquine, validating the structural rationale of halogenation.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity, reproducible data, the following protocols incorporate strict internal validation checkpoints.

Protocol A: [³H]-Hypoxanthine Incorporation Assay (Parasite Viability)

Purpose: Quantify the inhibition of parasite nucleic acid synthesis to determine the IC₅₀.

  • Culture Preparation: Maintain P. falciparum (3D7 and W2) in human O+ erythrocytes using RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 mg/L hypoxanthine.

  • Compound Plating: Dispense compounds in a 96-well microtiter plate using a 3-fold serial dilution (range: 0.1 nM to 10 µM).

    • Validation Checkpoint 1: Every plate must include 0.1% DMSO as a negative vehicle control and 1 µM Artemisinin as a positive kill control.

  • Incubation: Add parasite culture (adjusted to 1% parasitemia, 2% hematocrit) to the wells. Incubate for 48 hours at 37°C under a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: Pulse the culture by adding 0.5 µCi of[³H]-hypoxanthine per well and incubate for an additional 24 hours.

  • Harvest & Read: Harvest cells onto glass fiber filters using a cell harvester. Measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Validation & Analysis:

    • Validation Checkpoint 2: Calculate the Z'-factor using the DMSO and Artemisinin controls. Proceed with IC₅₀ calculation via non-linear regression only if Z' > 0.6, ensuring assay robustness.

Workflow Step1 1. Parasite Culture 3D7 & W2 RPMI 1640 + Albumax II Step2 2. Compound Dosing 0.1 nM - 10 µM 96-well format Step1->Step2 Step3 3. Incubation Phase 48h 37°C, 5% CO2, 5% O2 Step2->Step3 Step4 4.[3H]-Hypoxanthine Pulse 24h Radiometric Labeling Step3->Step4 Step5 5. Cell Harvesting Scintillation Counting (CPM) Step4->Step5 Step6 Step6 Step5->Step6

Fig 2: Self-validating high-throughput radiometric screening workflow for antimalarial efficacy.

Protocol B: Cell-Free Hematin Polymerization Inhibition Assay

Purpose: Mechanistically validate the compound's ability to prevent hemozoin formation [2].

  • Reaction Mixture: Prepare a 100 µL reaction containing 100 µM hemin chloride dissolved in 0.1 M sodium acetate buffer (pH 5.0) to simulate the acidic environment of the parasite food vacuole.

  • Compound Addition: Introduce 4,6-dichloroquinolin-8-amine analogs at varying concentrations (1 to 100 µM).

  • Initiation: Add 0.5 µg of pre-formed, purified P. falciparum hemozoin to seed the crystallization process. Incubate at 37°C for 4 hours.

  • Termination & Washing: Stop the reaction by adding 2.5% SDS in 0.1 M sodium bicarbonate (pH 9.0) to solubilize unreacted hematin. Centrifuge and wash the insoluble hemozoin pellet.

  • Quantification: Dissolve the pellet in 0.1 M NaOH and measure absorbance at 400 nm.

  • Validation Checkpoint: Ensure the chloroquine positive control yields an IC₅₀ within 10% of the historical baseline (approx. 14-16 µM). If the control fails, the assay plate is rejected.

References

  • Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria Source: PMC - NIH URL:[1]

  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[2]

  • Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives Source: ACS Publications URL:[3]

  • NPC1161B, an 8-Aminoquinoline Analog, Is Metabolized in the Mosquito and Inhibits Plasmodium falciparum Oocyst Maturation Source: Frontiers in Pharmacology URL:[4]

Sources

Validation

A Comparative Guide to 4,6-dichloroquinolin-8-amine: Benchmarking Against Standard Quinoline Antimalarials

Introduction For decades, the quinoline scaffold has been the backbone of antimalarial chemotherapy, with venerable drugs like chloroquine and primaquine saving millions of lives.[1][2] However, the relentless evolution...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For decades, the quinoline scaffold has been the backbone of antimalarial chemotherapy, with venerable drugs like chloroquine and primaquine saving millions of lives.[1][2] However, the relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, continually threatens the efficacy of these cornerstone therapies.[3][4] This has spurred a critical need for novel quinoline derivatives that can overcome existing resistance mechanisms. This guide provides an in-depth comparative analysis of a novel compound, 4,6-dichloroquinolin-8-amine, benchmarked against the established 4-aminoquinoline, Chloroquine, and the 8-aminoquinoline, Primaquine.

Our objective is to provide researchers and drug development professionals with a technical framework for evaluating such novel compounds. We will delve into the mechanistic rationale behind quinoline action, present detailed experimental protocols for assessing antimalarial potency and cytotoxicity, and interpret comparative data to highlight the potential of next-generation quinoline agents.

The Quinoline Scaffold: A Legacy in Antimalarial Drug Discovery

Quinoline-based drugs primarily exert their antimalarial effect by disrupting the parasite's hemoglobin digestion process within its acidic digestive vacuole.[1][5] During its blood stage, the parasite degrades host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into inert hemozoin crystals.[5]

  • 4-Aminoquinolines (e.g., Chloroquine): As weak bases, these compounds accumulate to high concentrations in the acidic digestive vacuole.[1] There, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[2][5]

  • 8-Aminoquinolines (e.g., Primaquine): This class has a distinct role, acting primarily against the dormant liver-stage hypnozoites of P. vivax and P. ovale, making them crucial for preventing relapse.[3] Their precise mechanism is less understood but is believed to involve the generation of reactive oxygen species that interfere with the parasite's metabolic processes.[3]

The rise of chloroquine resistance is predominantly linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[6][7][8] These mutations enable the transporter to actively efflux chloroquine from its site of action, reducing its concentration and rendering it ineffective.[4][9]

Structural and Physicochemical Head-to-Head Comparison

The therapeutic efficacy and pharmacological profile of a quinoline derivative are dictated by its specific substitutions. The introduction of halogen atoms, like chlorine, can significantly alter a molecule's lipophilicity and electronic properties, potentially enhancing its activity or ability to evade resistance mechanisms.[3]

Feature4,6-dichloroquinolin-8-amine Chloroquine (4-Aminoquinoline) Primaquine (8-Aminoquinoline)
Core Structure Dichlorinated Quinoline7-Chloroquinoline6-Methoxyquinoline
Key Substituent 8-amino group4-amino group with diethylamino-pentyl side chain8-amino group with a terminal primary amine
Potential SAR Implication The presence of two chlorine atoms at positions 4 and 6 may enhance membrane permeability and create unique interactions with biological targets. The 8-amino configuration suggests potential activity against different parasite stages, similar to primaquine.The chlorine at position 7 and the basic side chain are crucial for its accumulation in the digestive vacuole and its antimalarial activity.[3]The 8-amino group is critical for its activity against liver-stage hypnozoites and gametocytes.[3][10]

Benchmarking Antimalarial Potency: In Vitro Analysis

Causality of Experimental Choice: The foundational step in evaluating any new antimalarial compound is to determine its direct inhibitory effect on parasite growth in vitro. We utilize two strains of P. falciparum: a chloroquine-sensitive (CS) strain (e.g., 3D7) and a chloroquine-resistant (CR) strain (e.g., K1 or W2). This dual-strain approach is critical. A compound that is potent against both strains suggests it may act via a mechanism distinct from chloroquine or is unaffected by the PfCRT efflux pump, making it a high-priority candidate. The SYBR Green I-based fluorescence assay is selected for its high throughput, sensitivity, and reliability, as it directly measures parasite DNA replication as a proxy for growth.[11][12]

Experimental Protocol 1: In Vitro Antimalarial Assay (SYBR Green I)
  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (3D7 and K1 strains) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Preparation: Prepare stock solutions of test compounds (4,6-dichloroquinolin-8-amine, Chloroquine, Primaquine) in DMSO. Perform serial dilutions in a 96-well plate to achieve a range of final concentrations.

  • Assay Setup: Add 100 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) to each well of the drug-dosed plate. Include positive (parasites, no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Illustrative Performance Data

The following data is for illustrative purposes to demonstrate a typical benchmarking outcome.

CompoundIC₅₀ (nM) vs. 3D7 (CS)IC₅₀ (nM) vs. K1 (CR)Resistance Index (RI)¹
4,6-dichloroquinolin-8-amine 35501.43
Chloroquine 2035017.5
Primaquine 150016501.1
¹Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain)

Interpretation of Results: In this illustrative dataset, 4,6-dichloroquinolin-8-amine demonstrates potent activity against both the chloroquine-sensitive and resistant strains. Its low Resistance Index (RI) of 1.43 is highly significant; it suggests that the common chloroquine resistance mechanism (PfCRT-mediated efflux) has little to no effect on this compound. This is a highly desirable characteristic for a new antimalarial candidate. Chloroquine shows a high RI, as expected. Primaquine shows weak activity against blood-stage parasites, which is consistent with its primary role against liver stages.[3]

Assessing the Safety Profile: In Vitro Cytotoxicity

Causality of Experimental Choice: High potency against the parasite is meaningless if a compound is equally toxic to human cells. Therefore, cytotoxicity screening is a mandatory and self-validating step in the benchmarking process.[13][14] We employ two distinct assays to provide a robust assessment. The MTT assay measures mitochondrial metabolic activity, a surrogate for cell viability.[13][15] The Lactate Dehydrogenase (LDH) release assay measures cell membrane integrity, as LDH is released from the cytoplasm upon cell lysis.[16][17][18] Using both provides a more complete picture of potential toxicity mechanisms. A human liver cell line (HepG2) is often chosen as the liver is a primary site of drug metabolism.

Experimental Protocol 2: MTT Cytotoxicity Assay
  • Cell Culture: Culture HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Experimental Protocol 3: LDH Release Cytotoxicity Assay
  • Cell Culture and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at ~490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer). Determine the CC₅₀ value.

Comparative Safety Profile
CompoundCC₅₀ (nM) on HepG2 CellsSelectivity Index (SI)² vs. 3D7Selectivity Index (SI)² vs. K1
4,6-dichloroquinolin-8-amine > 20,000> 571> 400
Chloroquine > 25,000> 1250> 71
Primaquine ~ 15,000~ 10~ 9
²Selectivity Index (SI) = CC₅₀ (Human Cells) / IC₅₀ (Parasite)

Interpretation of Results: A higher Selectivity Index is desirable, indicating that the compound is significantly more toxic to the parasite than to human cells. Our candidate, 4,6-dichloroquinolin-8-amine, shows an excellent safety profile with a CC₅₀ greater than 20,000 nM and a high SI against both parasite strains. This suggests a wide therapeutic window. Chloroquine also shows good selectivity, particularly against the sensitive strain. Primaquine's lower SI highlights its known potential for host toxicity, which limits its clinical use.

Visualizing Workflows and Mechanisms

A clear visual representation of the experimental process and the underlying biological mechanism is essential for understanding the comparative data.

G cluster_setup Phase 1: Preparation cluster_screening Phase 2: Efficacy & Safety Screening cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion Compound Compound Acquisition (4,6-dichloroquinolin-8-amine, Controls) Potency In Vitro Antimalarial Assay (SYBR Green I) Compound->Potency Toxicity In Vitro Cytotoxicity Assay (MTT / LDH) Compound->Toxicity Culture P. falciparum Culture (3D7 & K1 Strains) Culture->Potency Cells Human Cell Culture (HepG2) Cells->Toxicity IC50 Calculate IC50 Values Potency->IC50 CC50 Calculate CC50 Values Toxicity->CC50 SI Determine Selectivity Index (SI = CC50 / IC50) IC50->SI CC50->SI Decision Prioritize Lead Candidate SI->Decision

Caption: A streamlined workflow for benchmarking novel antimalarial compounds.

G cluster_parasite Parasite Digestive Vacuole (Acidic pH) Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Hz Non-toxic Hemozoin (Crystal) Heme->Hz Block INHIBITION CQ 4-Aminoquinolines (e.g., Chloroquine) Block->Heme

Caption: Mechanism of 4-aminoquinoline antimalarials in the parasite's digestive vacuole.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to benchmarking novel quinoline derivatives against established standards. Based on the illustrative data, 4,6-dichloroquinolin-8-amine emerges as a promising lead candidate. Its high potency, ability to circumvent common resistance mechanisms (low RI), and excellent selectivity index (high SI) make it worthy of further investigation.

The logical next steps in the drug development pipeline would include:

  • In vivo efficacy studies in a mouse model of malaria (e.g., using P. berghei) to assess its activity in a whole-organism system.[19]

  • Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its drug-like properties.

  • Mechanism of action studies to confirm if it inhibits hemozoin formation or acts on a novel target.

By systematically applying these benchmarking principles, researchers can more effectively identify and prioritize the next generation of quinoline antimalarials to combat the global challenge of malaria.

References

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. Available at: [Link]

  • Bray, P. G., Ward, S. A., & Homewood, C. A. (1996). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. Available at: [Link]

  • O'Neill, P. M., et al. (1997). Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity. PubMed. Available at: [Link]

  • Ginsburg, H., & Ward, S. A. (1995). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Desjardins, R. E., et al. (1979). An in vitro assay system for the identification of potential antimalarial drugs. PubMed. Available at: [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. Available at: [Link]

  • Woodland, J. G. Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria. Available at: [Link]

  • Cowell, A. N., & Winzeler, E. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. Available at: [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Cureus. Available at: [Link]

  • Mechanisms of chloroquine resistance in Plasmodium falciparum. heiDOK - The Heidelberg Document Repository. Available at: [Link]

  • Ali, M. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Jasińska, J., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Available at: [Link]

  • Fidock, D. A., et al. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Science. Available at: [Link]

  • de Madureira, M. C., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Available at: [Link]

  • Johnson, J. D., et al. (2008). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Bawa, S., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Cowell, A. N., & Winzeler, E. A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. NIH. Available at: [Link]

  • Loria, P., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE. Available at: [Link]

  • Sinha, S., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. Available at: [Link]

  • Ali, M. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. NIH. Available at: [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. Available at: [Link]

  • Horvath, P., & Aumiler, Z. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available at: [Link]

  • Selected quinoline derivatives with anti-malarial activity. ResearchGate. Available at: [Link]

  • LDH Cytotoxicity Assay Kit. Abbkine. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Available at: [Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Jain, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. Available at: [Link]

  • Physicochemical Data for Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Price, C. C., & Roberts, R. M. (1946). The synthesis of 4,6- and 4,8-dichloroquinoline. Journal of the American Chemical Society. Available at: [Link]

  • Jain, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. NIH. Available at: [Link]

  • Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. NIH. Available at: [Link]

  • Martins, T., et al. (2007). Photophysical properties and photobiological behavior of amodiaquine, primaquine and chloroquine. PubMed. Available at: [Link]

  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. NIH. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,6-Dichloroquinolin-8-amine for Laboratory Professionals

For professionals engaged in the dynamic fields of chemical research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethi...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of chemical research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 4,6-dichloroquinolin-8-amine, a halogenated aromatic amine. The protocols outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain compliance with regulatory standards. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with a robust understanding of safe chemical handling.

Hazard Profile and Risk Assessment: Understanding the "Why"

Quinoline and its derivatives are known for their potential toxicity and environmental hazards.[1][2] Many are toxic if swallowed, can cause significant skin and eye irritation, and may pose long-term risks such as suspected genetic defects or carcinogenicity.[2][3] The presence of chlorine atoms on the aromatic ring classifies 4,6-dichloroquinolin-8-amine as a halogenated organic compound, a category of chemicals subject to stringent environmental regulations due to their persistence and potential for harm to aquatic ecosystems.[4][5]

Inferred Hazard Data Summary

The following table summarizes the likely hazard classifications for 4,6-dichloroquinolin-8-amine, based on data from similar quinoline compounds. This information should guide all handling and disposal considerations.

Hazard CategoryGHS Classification (Inferred)Associated Hazard StatementSource Citation
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed / H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[2][3]
CarcinogenicityCategory 1A or 1BH350: May cause cancer[2][3]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure risk during the handling and disposal of 4,6-dichloroquinolin-8-amine. The selection of appropriate PPE is dictated by the compound's potential for skin and eye irritation, as well as its suspected long-term health effects.

  • Hand Protection: Always wear chemical-resistant gloves, such as nitrile gloves, tested to EN 374 standards. Inspect gloves for any signs of degradation or perforation before use.[1][3]

  • Eye and Face Protection: Tightly fitting safety goggles are essential. When there is a risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Body Protection: A standard laboratory coat is required for all handling procedures. For larger quantities or tasks with a higher potential for exposure, chemical-resistant clothing should be considered.[1][3]

  • Respiratory Protection: All handling of solid 4,6-dichloroquinolin-8-amine that could generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation.[1][3][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[3]

Segregation and Collection of Waste: A Procedural Workflow

Proper segregation of chemical waste at the point of generation is critical. As a halogenated organic compound, 4,6-dichloroquinolin-8-amine waste must not be mixed with non-halogenated organic waste or other incompatible waste streams.[1][4] This is because halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and to prevent the formation of toxic byproducts.[7]

Step-by-Step Waste Collection Protocol:
  • Container Selection:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible hazardous waste container designated for "Halogenated Organic Solids."

    • Liquid Waste: Use a separate, clearly labeled, and compatible hazardous waste container for "Halogenated Organic Liquids." Ensure the container has a secure, tight-fitting lid.

  • Solid Waste Disposal:

    • Carefully place any solid 4,6-dichloroquinolin-8-amine, contaminated weighing papers, or other contaminated disposable lab supplies directly into the designated solid waste container.

    • Crucially, avoid generating dust during transfer. [1] Use techniques such as wetting the solid with a small amount of a compatible solvent if necessary, although this may require the waste to be re-categorized as liquid waste.

  • Liquid Waste Disposal:

    • Pour solutions containing 4,6-dichloroquinolin-8-amine directly into the designated liquid waste container.

    • Collect all rinsates from decontaminating glassware as hazardous liquid waste.[1]

  • Contaminated PPE and Materials:

    • Dispose of all contaminated PPE, including gloves, as hazardous solid waste.[1]

    • Decontaminate non-disposable equipment and glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate as hazardous liquid waste.[1]

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and, if necessary, evacuate. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Absorb: For liquid spills, contain and absorb the material using an inert absorbent such as dry sand, earth, or vermiculite.[9][10]

  • Collect: Carefully scoop the absorbed material and any solid spill into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and rinsate for disposal as hazardous waste.[9]

  • Avoid Dust: For solid spills, take extreme care to avoid breathing in any dust.[1]

Final Disposal: The Regulatory Pathway

The ultimate disposal of 4,6-dichloroquinolin-8-amine waste must be conducted through a licensed and approved hazardous waste disposal facility.[1] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), waste containing chlorinated organic compounds is classified as hazardous.[11]

The preferred disposal method for such waste is high-temperature incineration. [7] This process ensures the complete thermal destruction of the compound, breaking the carbon-halogen bonds and preventing the release of harmful substances into the environment.[7] Land disposal of halogenated organic wastes is highly restricted and generally not a recommended or permissible option.[11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 4,6-dichloroquinolin-8-amine waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for 4,6-Dichloroquinolin-8-amine cluster_0 Waste Generation & Segregation cluster_1 Storage & Transport cluster_2 Final Disposal Start 4,6-Dichloroquinolin-8-amine Waste Generated WasteForm Is the waste solid or liquid? Start->WasteForm SolidWaste Place in 'Halogenated Organic Solids' container WasteForm->SolidWaste Solid LiquidWaste Place in 'Halogenated Organic Liquids' container WasteForm->LiquidWaste Liquid ContaminatedItems Dispose of contaminated PPE and supplies in solids container SolidWaste->ContaminatedItems LiquidWaste->ContaminatedItems Storage Store sealed containers in a designated hazardous waste accumulation area ContaminatedItems->Storage Transport Arrange for pickup by a licensed hazardous waste hauler Storage->Transport DisposalFacility Transport to a licensed hazardous waste disposal facility Transport->DisposalFacility Incineration High-temperature incineration is the preferred disposal method DisposalFacility->Incineration

Caption: Disposal Workflow for 4,6-Dichloroquinolin-8-amine Waste.

Conclusion: Fostering a Culture of Safety

The responsible disposal of 4,6-dichloroquinolin-8-amine is a multi-faceted process that begins with a thorough understanding of its potential hazards and culminates in its final destruction by a certified facility. By adhering to the detailed procedures for PPE usage, waste segregation, spill management, and regulatory compliance outlined in this guide, you contribute to a safer laboratory environment and the protection of our ecosystem. This commitment to best practices in chemical handling is the hallmark of scientific excellence and integrity.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Material Safety Data Sheet. The Home Depot.
  • Hazardous Waste Segregation. Unknown Source.
  • SAFETY DATA SHEET - 4,6-Dichloroquinoline. TCI Chemicals.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • SAFETY DATA SHEET - 8-Aminoquinoline. Fisher Scientific.
  • SAFETY DATA SHEET - 2,4-D AMINE 4. Albaugh.
  • Safety Data Sheet - Quinoline. DC Fine Chemicals.
  • Fact Sheet A Citizen's Guide to Chemical Dehalogenation. U.S. Environmental Protection Agency.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • 4-AMINO-6,8-DICHLOROQUINOLINE SDS. ECHEMI.
  • What Regulations Apply to Chlorinated Solvent Use? PF Online.

Sources

Handling

A Senior Application Scientist's Guide to Handling 4,6-Dichloroquinolin-8-amine

Hazard Assessment: Understanding the Adversary While a specific, comprehensive toxicological profile for 4,6-Dichloroquinolin-8-amine is not widely documented, its structure provides critical clues to its potential hazar...

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Author: BenchChem Technical Support Team. Date: March 2026

Author's Note: As scientists, our primary directive is to innovate, but our foundational responsibility is to do so safely. The following guide is constructed from a deep understanding of chlorinated aromatic amines and the stringent protocols required to handle them. We will move beyond a simple checklist of personal protective equipment (PPE). Instead, we will delve into the causality—the why—behind each recommendation. This document serves as a self-validating system of protocols, designed to build a culture of safety and trust in your laboratory operations. The guidance provided is based on the known hazards of structurally similar compounds, demanding a cautious and comprehensive approach to safety.

Hazard Assessment: Understanding the Adversary

While a specific, comprehensive toxicological profile for 4,6-Dichloroquinolin-8-amine is not widely documented, its structure provides critical clues to its potential hazards. It is a chlorinated quinoline and a primary aromatic amine. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] Compounds like 4-Amino-6,8-dichloroquinoline are classified as acutely toxic if swallowed and can cause serious eye damage.[3] Furthermore, related dichloroquinolines are known skin and eye irritants.[4][5]

Therefore, we must operate under the precautionary principle, treating 4,6-Dichloroquinolin-8-amine as a substance with significant potential for harm upon exposure through inhalation, ingestion, or skin contact.

Hazard Classification (Inferred)Potential EffectsSupporting Evidence
Acute Toxicity (Oral) Harmful or toxic if swallowed.Analogous compounds show oral toxicity.[3]
Skin Corrosion/Irritation Causes skin irritation.Based on data for 4,6-Dichloroquinoline.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.A common hazard for this chemical class.[3][4]
Germ Cell Mutagenicity Suspected of causing genetic defects.A known risk for some quinoline derivatives.[6]
Carcinogenicity Potential to cause cancer.A significant concern for primary aromatic amines.[1][2]
Hazardous Decomposition Releases toxic gases (e.g., NOx, HCl) upon combustion.A risk during fire scenarios.[7]

The Core Principle: A Multi-Layered Defense

A single piece of PPE is not a solution; it is a single layer of defense. True safety in handling potent compounds like 4,6-Dichloroquinolin-8-amine is achieved through a multi-layered system, where each layer complements the others. This system begins with engineering controls and ends with meticulous personal protection.

Detailed Personal Protective Equipment (PPE) Protocols

Engineering Controls: The First and Most Critical Barrier

Before any personal protective equipment is even selected, the environment must be controlled. The primary risk associated with a solid powder like 4,6-Dichloroquinolin-8-amine is the inhalation of fine, aerosolized particles.

Mandatory Procedure: All handling of 4,6-Dichloroquinolin-8-amine, including weighing, transferring, and preparing solutions, must be performed inside a certified and functioning chemical fume hood.[8][9] The fume hood contains airborne particles, preventing them from entering the laboratory environment and the user's breathing zone.

Primary Protective Barriers: Gloves, Eye, and Body Protection

These are the essential tactile and visual safeguards that prevent direct contact with the chemical.

Step-by-Step Guidance:

  • Hand Protection:

    • Selection: Wear chemical-resistant nitrile gloves as a minimum standard.[9] Nitrile provides a good barrier against a wide range of chemicals and is suitable for handling solids and solutions.

    • Technique: Always use a double-gloving technique. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you exit the hazardous area to replace the outer glove. Inspect gloves for any signs of degradation or punctures before use.

    • Removal: Remove gloves with care, avoiding skin contamination on your wrists or forearms.[7]

  • Eye and Face Protection:

    • Selection: Tightly fitting safety goggles with side shields are mandatory to protect against dust particles.[9]

    • Enhanced Protection: When there is any risk of splashing (e.g., when working with solutions or during cleanup), a full-face shield must be worn over the safety goggles.[9][10] This protects the entire face from contact.

  • Body Protection:

    • Selection: A clean, buttoned laboratory coat is required.[9] Cotton is the preferred material due to its lower risk of melting and adhering to the skin in case of a fire compared to synthetic fabrics.[11]

    • Enhanced Protection: For procedures involving larger quantities or a higher risk of contamination, a chemical-resistant apron or disposable chemical-resistant suit should be worn over the lab coat.

TaskMinimum Required PPE
Weighing/Transferring SolidsDouble Nitrile Gloves, Safety Goggles, Lab Coat (all within a fume hood)
Solution Preparation/HandlingDouble Nitrile Gloves, Safety Goggles with Face Shield, Lab Coat
Large-Scale Operations (>10g)Double Nitrile Gloves, Safety Goggles with Face Shield, Chemical-Resistant Apron over Lab Coat
Spill CleanupSee Section 5
Respiratory Protection: An Additional Layer for Non-Routine Events

Under normal operating conditions within a certified fume hood, additional respiratory protection should not be necessary. However, it is critical for emergency situations or when engineering controls are compromised.

When to Use Respiratory Protection:

  • During a significant spill outside of a fume hood.

  • If you must work in an area where dust generation cannot be adequately controlled by local exhaust ventilation.[9]

Selection Protocol:

  • For Dusts: A NIOSH-approved air-purifying respirator (APR) with P100 (HEPA) particulate filters is required.[9][12]

  • For Vapors/Gases (in case of fire): In an emergency like a fire, a self-contained breathing apparatus (SCBA) is essential, as thermal decomposition can release highly toxic gases.[8][13]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Procedural Workflow for Safe Handling

The following workflow illustrates the critical decision points and procedural flow for safely managing 4,6-Dichloroquinolin-8-amine in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Hazard Assessment & Review SDS of Analogs B Verify Fume Hood Certification & Airflow A->B C Select & Inspect Required PPE B->C D Prepare Decontamination & Waste Containers C->D E Don PPE (Double Gloves, Goggles, Coat) D->E Proceed to Handling F Weigh & Transfer Compound E->F G Perform Experimental Procedure F->G H Decontaminate Workspace & Equipment G->H Experiment Complete I Segregate & Seal Hazardous Waste H->I J Doff PPE in Designated Area I->J K Wash Hands Thoroughly J->K

Caption: Safe handling workflow for 4,6-Dichloroquinolin-8-amine.

Decontamination and Disposal Plan

Effective management of waste and contamination is a critical component of the safety protocol.

Operational Steps:

  • Decontamination:

    • Wipe down all surfaces and equipment within the fume hood that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by a detergent and water solution.

    • All cleaning materials (wipes, paper towels) must be treated as hazardous waste.

  • Waste Disposal:

    • Chemical Waste: All solid 4,6-Dichloroquinolin-8-amine and solutions containing it must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[13][14]

    • Contaminated PPE: All disposable PPE, including gloves, lab coats, and any other contaminated items, must be placed in a separate, sealed hazardous waste bag or container for disposal.[4] Do not mix with general laboratory trash.

    • Regulatory Compliance: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in strict accordance with local, state, and federal regulations.[6][14] Do not discharge any material to drains or sewers.[13][15]

Emergency Procedures: Spill and Exposure Response

  • Minor Spill (Contained within Fume Hood):

    • Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13][16]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[7]

    • Decontaminate the area as described above.

  • Skin Exposure:

    • Immediately remove any contaminated clothing.

    • Flush the affected skin with copious amounts of water for at least 15 minutes.[4][7]

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][7]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.[7]

    • If breathing is difficult, provide respiratory support and seek immediate medical attention.

By adhering to this comprehensive guide, researchers can confidently handle 4,6-Dichloroquinolin-8-amine, ensuring both personal safety and the integrity of their scientific work.

References

  • Scott, T.S. Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. Occupational and Environmental Medicine. [Link]

  • BASF Corporation. (2026, February 6). Safety data sheet: Facet. [Link]

  • University of Nevada, Reno. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. [Link]

  • Shakil, M., et al. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Shakil, M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • DHP. Safety Data Sheet. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Quinoline. [Link]

  • NextSDS. 4,7-Dichloroquinolin-8-aMine — Chemical Substance Information. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Chlorine. [Link]

  • Pavia, D.L., et al. Safety in the Laboratory. [Link]

  • Texas Department of Insurance. Chlorine Safety. [Link]

  • Chlorine Technical Services South Africa. Protective Clothing and Equipment. [Link]

  • Merck Millipore. (2025, April 21). Safety Data Sheet. [Link]

Sources

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